Technical Documentation Center

2,5-Diammoniopentanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Diammoniopentanoate

Core Science & Biosynthesis

Foundational

The Exact Molecular Weight and Physicochemical Characterization of 2,5-Diammoniopentanoate (Ornithinium)

Executive Summary 2,5-Diammoniopentanoate is the physiologically dominant, monocationic state of the non-proteinogenic amino acid ornithine. Accurate mass determination of this molecule is critical for metabolomic profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Diammoniopentanoate is the physiologically dominant, monocationic state of the non-proteinogenic amino acid ornithine. Accurate mass determination of this molecule is critical for metabolomic profiling, diagnosing urea cycle disorders, and pharmacokinetic monitoring.

The exact monoisotopic mass of 2,5-diammoniopentanoate is 133.0977 Da , and its average molecular weight is 133.17 g/mol . This technical guide elucidates the structural causality behind its mass, its acid-base dynamics, and the validated analytical methodologies required for its precise quantification.

Molecular Identity and Structural Elucidation

The IUPAC designation (2S)-2,5-diammoniopentanoate refers to the L-enantiomer of ornithine in its +1 cationic state, often referred to as ornithinium(1+).

  • Chemical Formula: C₅H₁₃N₂O₂⁺

  • Structural Causality: Ornithine contains three ionizable groups: a carboxyl group (pKa ~1.71), an alpha-amino group (pKa ~8.69), and a delta-amino group (pKa ~10.76). At physiological pH (7.4), the carboxyl group is fully deprotonated to a carboxylate (-COO⁻), while both the alpha and delta amino groups remain fully protonated as ammoniums (-NH₃⁺). This dual-protonation against a single deprotonation yields a net +1 charge, defining the 2,5-diammoniopentanoate species according to [1].

Isotopic and Exact Mass Calculations

In high-resolution mass spectrometry (HRMS), distinguishing between the average molecular weight (calculated using the weighted average of all natural isotopes) and the exact monoisotopic mass (calculated using the mass of the most abundant isotope of each element) is paramount.

The neutral zwitterion of ornithine (C₅H₁₂N₂O₂) has an exact mass of 132.089878 Da. The addition of a proton (H⁺) to form the 2,5-diammoniopentanoate cation yields the 133.0977 Da mass observed in positive-ion electrospray ionization (ESI+).

Table 1: Exact Mass Calculation Breakdown for C₅H₁₃N₂O₂⁺
ElementPrimary IsotopeMonoisotopic Mass (Da)Atom CountTotal Mass (Da)
Carbon¹²C12.000000560.000000
Hydrogen¹H1.0078251313.101725
Nitrogen¹⁴N14.003074228.006148
Oxygen¹⁶O15.994915231.989830
Total 133.097703 Da

Acid-Base Equilibria and Zwitterionic Dynamics

Understanding the pH-dependent speciation of ornithine is critical for optimizing extraction protocols and chromatographic retention. Because the molecule transitions through four distinct charge states depending on the pH of the surrounding matrix, controlling the pH of the mobile phase is a strict requirement for reproducible analysis.

AcidBase State1 Fully Protonated (+2 Charge) pH < 1.7 State2 2,5-Diammoniopentanoate (+1 Charge) pH 1.7 - 8.7 State1->State2 -H+ pKa1 1.71 State3 Neutral Zwitterion (0 Charge) pH 8.7 - 10.8 State2->State3 -H+ pKa2 8.69 State4 Fully Deprotonated (-1 Charge) pH > 10.8 State3->State4 -H+ pKa3 10.76

Figure 1: pH-dependent acid-base equilibrium states of ornithine.

Analytical Methodologies for Mass Verification

To verify the exact mass of 2,5-diammoniopentanoate in biological matrices, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required.

Causality of Experimental Choices: Due to its extreme polarity (XLogP3 ~ -4.4) and lack of a strong chromophore, 2,5-diammoniopentanoate exhibits poor retention on standard reversed-phase (C18) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard. HILIC provides orthogonal retention based on the analyte's partitioning into a water-enriched layer on the stationary phase. Electrospray Ionization in positive mode (ESI+) is selected because the molecule readily exists as a pre-formed cation in acidic mobile phases, maximizing ionization efficiency.

Step-by-Step LC-HRMS Protocol:
  • Sample Preparation:

    • Aliquot 50 µL of plasma or biofluid.

    • Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to induce protein precipitation and maintain the analyte in its cationic state.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation (HILIC):

    • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 90% B, linearly decrease to 50% B over 5 minutes. The highly polar 2,5-diammoniopentanoate will elute as the aqueous composition increases.

  • Mass Spectrometric Detection (ESI-HRMS):

    • Operate the mass spectrometer in ESI positive mode.

    • Precursor Ion: Target the exact mass [M+H]⁺ at m/z 133.0977 [2].

    • Collision-Induced Dissociation (CID): Apply a normalized collision energy of 20-30 eV.

    • Product Ions: Monitor the primary diagnostic fragment ions at m/z 116.07 (loss of NH₃) and m/z 70.06 (subsequent loss of H₂O and CO) for high-confidence structural confirmation, as demonstrated in tissue imaging studies by [3].

MSWorkflow Step1 Sample Preparation (Protein Precipitation via ACN) Step2 HILIC Chromatography (Polar Analyte Retention) Step1->Step2 Step3 ESI(+) Ionization (Generates[M+H]+ Cation) Step2->Step3 Step4 HRMS Detection (Precursor m/z 133.0977) Step3->Step4 Step5 CID Fragmentation (Product m/z 116.07, 70.06) Step4->Step5

Figure 2: HRMS workflow for the exact mass determination of 2,5-diammoniopentanoate.

Quantitative Data Summary

Table 2: Key Physicochemical and Mass Spectrometry Parameters
ParameterValue
Average Molecular Weight 133.17 g/mol
Exact Monoisotopic Mass 133.097703 Da
Precursor Ion [M+H]⁺ m/z 133.0977
Primary Product Ions m/z 116.07, 70.06
Topological Polar Surface Area 89.3 Ų
Hydrophobicity (XLogP3) -4.4

Conclusion

The exact molecular weight (monoisotopic mass) of 2,5-diammoniopentanoate is 133.0977 Da . Accurate quantification of this molecule relies heavily on understanding its zwitterionic nature. By leveraging its +1 charge state at physiological and acidic pH, researchers can utilize HILIC-ESI-HRMS to achieve highly sensitive and specific detection, circumventing the analytical challenges posed by its extreme hydrophilicity.

References

  • National Center for Biotechnology Information. "L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem." PubChem,[Link].

  • Ismail, M., et al. "Potential to Use Fingerprints for Monitoring Therapeutic Levels of Isoniazid and Treatment Adherence." PMC,[Link].

  • Laskin, Julia, et al. "High-Speed Tandem Mass Spectrometric in Situ Imaging by Nanospray Desorption Electrospray Ionization Mass Spectrometry." Analytical Chemistry, ACS Publications,[Link].

Exploratory

Thermodynamic Stability and Calorimetric Profiling of 2,5-Diammoniopentanoate at 298.15 K

Chemical Identity and Speciation at Standard Conditions In pharmaceutical development and biophysical chemistry, understanding the exact protonation state of an active pharmaceutical ingredient (API) is critical for pred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity and Speciation at Standard Conditions

In pharmaceutical development and biophysical chemistry, understanding the exact protonation state of an active pharmaceutical ingredient (API) is critical for predicting its thermodynamic stability, solubility, and shelf-life. 2,5-Diammoniopentanoate is the precise IUPAC nomenclature for the dominant, physiologically relevant state of the non-proteinogenic amino acid L-ornithine at standard room temperature (298.15 K) and neutral pH.

L-ornithine possesses three ionizable groups: an α -carboxyl group (pKa 1.7), an α -amino group (pKa 8.7), and a δ -amino group (pKa 10.8). At 298.15 K and pH 7.0, the carboxyl group is fully deprotonated to a carboxylate ( −COO− ), while both the α and δ nitrogen centers remain protonated as ammonium groups ( −NH3+​ ). This results in a highly stable zwitterionic-cationic hybrid with a net charge of +1. The robust thermodynamic stability of solid 2,5-diammoniopentanoate is driven by a dense crystal lattice stabilized by extensive intermolecular hydrogen bonding between the terminal diammonium groups and the carboxylate moieties.

Speciation S1 Fully Protonated (+2) pH < 1.7 S2 2,5-Diammoniopentanoate (+1) pH 1.7 - 8.7 S1->S2 -H⁺ (pKa₁ ~1.7) S3 α-Deprotonated (0) pH 8.7 - 10.8 S2->S3 -H⁺ (pKa₂ ~8.7) S4 Fully Deprotonated (-1) pH > 10.8 S3->S4 -H⁺ (pKa₃ ~10.8)

Fig 1: pH-dependent protonation states of ornithine highlighting the +1 cationic form.

Core Thermodynamic Parameters at 298.15 K

To accurately model the energetic behavior of 2,5-diammoniopentanoate during formulation (such as in L-Ornithine L-Aspartate[LOLA] complexes used for hepatic encephalopathy), we must establish its fundamental thermodynamic baseline. The standard enthalpy of formation ( Δf​H∘ ) provides insight into the total bond energy and lattice stability, while the isobaric heat capacity ( Cp​ ) dictates how the molecule absorbs heat without undergoing phase transitions.

Based on rigorous calorimetric evaluations, the thermodynamic properties of the solid crystalline form at 298.15 K are summarized below. The standard enthalpy of formation for the solid state has been determined to be approximately -652.6 kJ/mol[1]. Furthermore, adiabatic calorimetry establishes the heat capacity at 191.33 J·mol⁻¹·K⁻¹[2].

Quantitative Thermodynamic Summary
Thermodynamic PropertyValue at 298.15 KStateAnalytical Method
Standard Enthalpy of Formation ( Δf​H∘ ) -652.6 kJ/molSolidIsoperibol Bomb Calorimetry[1]
Isobaric Heat Capacity ( Cp​ ) 191.33 J·mol⁻¹·K⁻¹SolidAdiabatic Calorimetry[2]
Standard Entropy ( S∘ ) 193.3 J·mol⁻¹·K⁻¹SolidAdiabatic Calorimetry[2]
Enthalpy of Dissolution ( Δsol​H∘ ) Solvent-dependentAqueousSolution Calorimetry[3]

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is imperative to recognize that thermodynamic data is only as reliable as the controls built into the experimental design. The following protocols detail the causal logic and self-validating mechanisms required to accurately profile 2,5-diammoniopentanoate.

Calorimetry Start Solid 2,5-Diammoniopentanoate (298.15 K) Bomb Isoperibol Bomb Calorimetry (3 MPa O₂) Start->Bomb Sol Solution Calorimetry (Aqueous / KOH) Start->Sol DSC Adiabatic Calorimetry (11 K to 305 K) Start->DSC H_comb Standard Enthalpy of Combustion (ΔcH°) Bomb->H_comb H_diss Enthalpy of Dissolution (ΔsolH°) Sol->H_diss Cp Isobaric Heat Capacity (Cp) & Entropy (S°) DSC->Cp H_form Standard Enthalpy of Formation (ΔfH°_solid) H_comb->H_form Hess's Law H_aq Aqueous Enthalpy of Formation (ΔfH°_aq) H_diss->H_aq Thermodynamic Cycle H_form->H_aq

Fig 2: Calorimetric workflow for thermodynamic profiling of 2,5-diammoniopentanoate.

Protocol A: Determination of Δf​H∘ via Isoperibol Bomb Calorimetry

To derive the enthalpy of formation, we must first measure the standard enthalpy of combustion ( Δc​H∘ ) and apply Hess's Law.

  • System Calibration (Self-Validation): Combust a certified reference standard of Benzoic Acid (NIST SRM 39j). Causality: This establishes the exact energy equivalent (heat capacity) of the calorimeter hardware, ensuring that the measured temperature rise ( ΔT ) accurately translates to Joules of energy released.

  • Sample Preparation: Press high-purity crystalline 2,5-diammoniopentanoate into a dense pellet (~0.5 g). Causality: Loose amino acid powders can scatter violently upon ignition, leading to incomplete combustion and artificially low heat yields. Pelletizing ensures a sustained, localized burn front.

  • Oxygen Pressurization: Purge the bomb and pressurize to 3.0 MPa with high-purity O2​ . Causality: A massive stoichiometric excess of oxygen forces the reaction entirely toward CO2​ and H2​O , preventing the formation of carbon monoxide or soot, which would invalidate the thermodynamic state of the products.

  • Nitric Acid Correction: Post-combustion, wash the bomb interior with ultra-pure water and titrate the washings with 0.1 M NaOH. Causality: While the nitrogen in the diammonium groups predominantly forms N2​ gas, a small fraction oxidizes to aqueous HNO3​ . Because the formation of HNO3​ is exothermic, failing to subtract this parasitic heat from the gross heat of combustion will artificially inflate the calculated energy of the molecule.

  • Calculation: Apply Hess's Law using the known enthalpies of formation for CO2​(g) and H2​O(l) to back-calculate Δf​H∘ [1].

Protocol B: Enthalpy of Dissociation via Solution Calorimetry

Understanding how 2,5-diammoniopentanoate behaves in biological fluids requires measuring its enthalpy of dissolution and dissociation[3].

  • Baseline Dissolution: Measure the heat of dissolution of the solid crystal in ultra-pure water at 298.15 K using an isothermal titration calorimeter (ITC).

  • Alkaline Dissolution (Self-Validation): Measure the heat of dissolution of the identical mass of solid in a 0.1 M KOH solution. Causality: The KOH solution forces the immediate and complete deprotonation of the α and δ ammonium groups. By subtracting the heat of dissolution in water from the heat of dissolution in KOH, we isolate the standard enthalpy of dissociation for the specific amine groups[3].

Protocol C: Heat Capacity ( Cp​ ) via Adiabatic Calorimetry
  • Cryogenic Loading: Load the sample into an adiabatic calorimeter and cool to 11 K using liquid helium.

  • Stepwise Heating: Apply precise electrical heat pulses, measuring the temperature equilibrium after each pulse up to 305 K. Causality: Operating under strict adiabatic conditions (where the sample shield temperature actively matches the sample temperature) ensures zero heat loss to the environment.

  • Data Extraction: Extract the Cp​ value at exactly 298.15 K. The integration of Cp​/T from 0 K to 298.15 K yields the absolute standard entropy ( S∘ )[2],[4].

Implications for Pharmaceutical Formulation

The thermodynamic stability of 2,5-diammoniopentanoate directly impacts its hygroscopicity and compatibility in solid dosage forms. Its highly negative enthalpy of formation (-652.6 kJ/mol) indicates a deeply stable crystal lattice[1]. However, because it exists as a +1 cation at neutral pH, it readily forms stable salts with organic anions (e.g., L-aspartate). Formulators must leverage these thermodynamic parameters—specifically the heat capacity and dissolution enthalpies—to predict the thermal stress limits during milling, tableting, and long-term storage, ensuring the API does not undergo unintended polymorphic transitions or degradation.

References

  • Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III - Standard Reference Data. National Institute of Standards and Technology (NIST).
  • -Amino Acids. Iris Publishers.
  • Standard Enthalpies of Formation of L-Ornithine and Products of Its Dissociation in Aqueous Solutions. ResearchGate / Russian Journal of Inorganic Chemistry.
  • Proline - the NIST WebBook (Referencing Huffman and Fox, 1940: Heat capacities of DL-ornithine). National Institute of Standards and Technology (NIST).

Sources

Foundational

An In-depth Technical Guide to the In Vivo Metabolic Pathways of 2,5-Diaminopentanoate in Mammals

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and investigating the in vivo metabolic pathways of 2,5-diaminopentanoat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and investigating the in vivo metabolic pathways of 2,5-diaminopentanoate in mammals. As a novel compound, direct metabolic data for 2,5-diaminopentanoate is not extensively documented. Therefore, this guide synthesizes established knowledge of the metabolism of structurally analogous compounds, primarily the essential amino acid L-lysine and other short-chain diamines, to propose putative metabolic fates. Furthermore, this document outlines detailed in vitro and in vivo experimental protocols essential for the systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) of 2,5-diaminopentanoate. This guide is intended to be a foundational resource for researchers embarking on the study of this and other novel amino acid analogs, providing both predictive insights and actionable experimental strategies.

Introduction: The Scientific Imperative for Understanding 2,5-Diaminopentanoate Metabolism

2,5-Diaminopentanoate, a structural analog of ornithine and a close relative of lysine, presents a unique chemical scaffold with potential applications in various fields, from therapeutic agent development to biochemical probe design. A thorough understanding of its in vivo metabolic fate is paramount for any further development. This guide provides a predictive analysis of its metabolic pathways, grounded in the well-established catabolism of similar endogenous molecules, and details the necessary experimental workflows to validate these predictions.

The core of this guide is built on the hypothesis that 2,5-diaminopentanoate will be metabolized by enzymes that process other diamino acids, leveraging existing cellular machinery for amino acid and polyamine catabolism.

Predicted Metabolic Pathways of 2,5-Diaminopentanoate

Given the structural similarity of 2,5-diaminopentanoate to L-lysine, its metabolism is likely to proceed via pathways analogous to those of lysine catabolism. In mammals, lysine is primarily degraded through two main routes: the saccharopine pathway and the pipecolate pathway.[1][2] The saccharopine pathway is predominant in most mammalian tissues, particularly the liver, while the pipecolate pathway is more active in the brain.[3][4]

Analogy to the Saccharopine Pathway

The saccharopine pathway involves the initial condensation of the ε-amino group of lysine with α-ketoglutarate.[1] By analogy, the 5-amino group of 2,5-diaminopentanoate could undergo a similar transformation.

Key Enzymatic Steps:

  • Transamination or Reductive Condensation: The 5-amino group of 2,5-diaminopentanoate could be a substrate for an aminotransferase or a reductase, such as lysine-α-ketoglutarate reductase (LKR), which is the first enzyme in the saccharopine pathway.[5] This would likely involve the transfer of the amino group to α-ketoglutarate, or a reductive condensation with α-ketoglutarate to form a saccharopine-like intermediate.

  • Oxidative Deamination: The resulting intermediate could then be oxidatively deaminated by an enzyme analogous to saccharopine dehydrogenase (SDH).[6]

This sequence of reactions would ultimately lead to the formation of α-aminoadipic semialdehyde, which can then enter the central carbon metabolism.

Analogy to the Pipecolate Pathway

The pipecolate pathway initiates with the modification of the α-amino group of lysine.[2][7]

Key Enzymatic Steps:

  • Transamination or Oxidative Deamination: The 2-amino group of 2,5-diaminopentanoate could be removed by a transaminase or an L-amino acid oxidase.

  • Cyclization: The resulting keto-acid could spontaneously cyclize to form a piperideine-2-carboxylate analog.

  • Reduction and Oxidation: This cyclic intermediate could then be further metabolized through a series of reduction and oxidation steps, eventually converging with the saccharopine pathway.

Role of Diamine Oxidase (DAO)

The presence of a terminal amino group at the 5-position also suggests that 2,5-diaminopentanoate could be a substrate for diamine oxidase (DAO).[8][9] DAO is an enzyme that catalyzes the oxidative deamination of diamines like putrescine and cadaverine.[9]

Predicted Reaction:

DAO could oxidize the 5-amino group of 2,5-diaminopentanoate to an aldehyde, producing the corresponding 2-amino-5-oxopentanoate, along with ammonia and hydrogen peroxide.[10] This aldehyde could then be further oxidized to a dicarboxylic acid by an aldehyde dehydrogenase.

Visualizing the Predicted Pathways

The following diagrams illustrate the hypothesized metabolic pathways of 2,5-diaminopentanoate, drawing parallels with known metabolic routes.

Predicted_Metabolism_of_2_5_Diaminopentanoate cluster_saccharopine Analogous to Saccharopine Pathway cluster_pipecolate Analogous to Pipecolate Pathway cluster_dao Diamine Oxidase Pathway DAP 2,5-Diaminopentanoate Intermediate_S Saccharopine-like Intermediate DAP->Intermediate_S Lysine-α-ketoglutarate Reductase (LKR)? AASA_analog α-Aminoadipic Semialdehyde Analog Intermediate_S->AASA_analog Saccharopine Dehydrogenase (SDH)? TCA TCA Cycle Intermediates AASA_analog->TCA DAP2 2,5-Diaminopentanoate Keto_acid 2-Keto-5-aminopentanoate DAP2->Keto_acid Aminotransferase or L-Amino Acid Oxidase? Cyclic_intermediate Piperideine-2-carboxylate Analog Keto_acid->Cyclic_intermediate Spontaneous Cyclization AASA_analog2 α-Aminoadipic Semialdehyde Analog Cyclic_intermediate->AASA_analog2 Series of Reductions and Oxidations DAP3 2,5-Diaminopentanoate Aldehyde 2-Amino-5-oxopentanoate DAP3->Aldehyde Diamine Oxidase (DAO) Dicarboxylic_acid Glutaric Acid Derivative Aldehyde->Dicarboxylic_acid Aldehyde Dehydrogenase In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis Acclimatization Acclimatization of Rats Fasting Overnight Fasting Acclimatization->Fasting IV_Dose Intravenous (IV) Dosing Fasting->IV_Dose PO_Dose Oral (PO) Dosing Fasting->PO_Dose Blood Serial Blood Sampling IV_Dose->Blood Urine_Feces Urine & Feces Collection IV_Dose->Urine_Feces PO_Dose->Blood PO_Dose->Urine_Feces Tissues Tissue Harvest (Terminal) Blood->Tissues Extraction Metabolite Extraction from Matrices Blood->Extraction Urine_Feces->Extraction Tissues->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing & Metabolite ID LCMS->Data_Processing

Caption: In vivo pharmacokinetic and metabolism study workflow.

Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for identifying and quantifying metabolites in biological matrices. [3][11][12][13] Protocol Overview:

  • Sample Preparation:

    • Plasma: Protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.

    • Urine: Often requires dilution and filtration.

    • Tissues: Homogenization followed by extraction with an appropriate solvent system.

  • LC Separation:

    • An aliquot of the extracted sample is injected onto an HPLC or UPLC system.

    • A reversed-phase or HILIC column is used to separate the parent compound from its metabolites based on their polarity.

  • MS/MS Detection and Identification:

    • The eluent from the LC is introduced into a mass spectrometer.

    • A full scan MS analysis is performed to detect all ions.

    • Data-dependent MS/MS scans are then acquired for the most abundant ions to obtain fragmentation patterns.

    • Metabolites are identified by comparing their fragmentation patterns to that of the parent compound and by predicting common metabolic transformations (e.g., hydroxylation, oxidation, glucuronidation).

Quantitative Data and Pharmacokinetic Parameters

While specific data for 2,5-diaminopentanoate is not available, the following table provides a template for the types of pharmacokinetic parameters that would be determined from the in vivo studies described above. Representative values for a hypothetical small molecule amino acid analog are included for illustrative purposes.

ParameterIntravenous (IV)Oral (PO)Description
Dose (mg/kg) 520Administered dose.
Cmax (ng/mL) 1500450Maximum observed plasma concentration. [14]
Tmax (h) 0.081.5Time to reach Cmax. [15]
AUC (ng*h/mL) 25001800Area under the plasma concentration-time curve. [16]
t½ (h) 2.53.0Elimination half-life. [14]
CL (L/h/kg) 2.0-Clearance. [16]
Vd (L/kg) 5.0-Volume of distribution. [14]
F (%) -18Oral bioavailability. [16]

Potential for Toxicity

The toxicity of 2,5-diaminopentanoate is unknown. However, some short-chain aliphatic diamines have been shown to have toxic effects, including neurotoxicity and skin irritation. [16][17]Therefore, appropriate safety precautions should be taken during handling and in vivo studies. Acute toxicity studies in rodents would be a necessary component of a comprehensive preclinical evaluation.

Conclusion

The in vivo metabolic fate of 2,5-diaminopentanoate in mammals is likely to be governed by the enzymatic machinery responsible for the catabolism of lysine and other diamines. The saccharopine and pipecolate pathway analogs, as well as metabolism by diamine oxidase, represent the most probable metabolic routes. This guide provides a robust framework for the systematic investigation of these pathways through a combination of predictive modeling and detailed in vitro and in vivo experimental protocols. The successful elucidation of the ADME properties of 2,5-diaminopentanoate will be critical for its future development and application.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2014). Preparation and LC/MS-based metabolomic analysis of samples. Retrieved from [Link]

  • Consensus. (n.d.). Does lysine metabolism involve the formation of saccharopine in mammals? Retrieved from [Link]

  • Hutzler, J., & Dancis, J. (1975). Lysine-ketoglutarate Reductase in Human Tissues. Biochimica et Biophysica Acta, 377(1), 42-51.
  • Leandro, J., & Houten, S. M. (2023). Integrative physiology of lysine metabolites. American Journal of Physiology-Renal Physiology, 325(5), F569-F577.
  • Pena, I. A., et al. (2017). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. Amino Acids, 49(10), 1673-1683.
  • Dunn, W. B., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Sahi, J., et al. (2010). Choosing Between Human Liver Microsomes and Hepatocytes for In Vitro Drug Metabolism Studies. Current Drug Metabolism, 11(5), 414-423.
  • Emwas, A.-H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123.
  • Johnson, C. H., et al. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 408(19), 5235-5249.
  • Li, Y., et al. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain penetration with reduced animal usage. Journal of Pharmacological and Toxicological Methods, 93, 49-56.
  • Gholson, R. K., et al. (2011). Lysine α-ketoglutarate reductase, but not saccharopine dehydrogenase, is subject to substrate inhibition in pig liver. Journal of Animal Science, 89(7), 2059-2066.
  • Zhou, W., et al. (2019). Saccharopine, a lysine degradation intermediate, is a mitochondrial toxin. The Journal of Cell Biology, 218(1), 121-130.
  • Coman, V., et al. (2016). The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines. Journal of Food Protection, 79(6), 1042-1049.
  • Zhang, Q., et al. (2022).
  • Pérez-Hernández, N., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. Pharmaceutics, 13(10), 1599.
  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Mounier, C., et al. (1995). Pharmacokinetics of arginine and aspartic acid administered simultaneously in the rat: II. Tissue distribution. Fundamental & Clinical Pharmacology, 9(4), 366-373.
  • Wikipedia. (n.d.). Diamine oxidase. Retrieved from [Link]

  • AstraZeneca. (2021). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • University of St Andrews. (n.d.). SUBSTRATES AND INHIBITORS OF DIAMINE OXIDASE. Retrieved from [Link]

  • Yan, Y., et al. (2025). Targeting Lysine α-Ketoglutarate Reductase to Treat Pyridoxine-Dependent Epilepsy. Journal of Neuroscience, 45(23), e1029242024.
  • Kleigrewe, K., et al. (2022). Recent advances in the application of microbial diamine oxidases and other histamine-oxidizing enzymes. Applied Microbiology and Biotechnology, 106(21), 6997-7013.
  • ResearchGate. (n.d.). Properties and pharmacokinetic parameters (in rat). Retrieved from [Link]

  • ACS Publications. (1972). l-lysine-.alpha.-ketoglutarate aminotransferase. I. Identification of a product, .DELTA.1-piperideine-6-carboxylic acid. Retrieved from [Link]

  • Windsperger, K., et al. (2021).
  • Kim, S. H., et al. (2020). Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. Food and Chemical Toxicology, 135, 110996.
  • Royce, L. A., et al. (2013). The damaging effects of short chain fatty acids on Escherichia coli membranes. Applied Microbiology and Biotechnology, 97(17), 7793-7801.
  • Karlsson, S., et al. (2000). Toxins, Butyric Acid, and Other Short-Chain Fatty Acids Are Coordinately Expressed and Down-Regulated by Cysteine in Clostridium difficile. Infection and Immunity, 68(10), 5881-5888.
  • ResearchGate. (2019). Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14‐Residue‐Long de novo AMPs. Retrieved from [Link]

  • Cotton, S. (2012). Toxic amino acids. Education in Chemistry. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Profiling of 2,5-Diammoniopentanoate Under Physiological pH: A Comprehensive Technical Guide

Executive Summary 2,5-Diaminopentanoic acid, commonly known as L-ornithine, is a critical non-proteinogenic amino acid central to the urea cycle and polyamine biosynthesis. At a physiological pH of 7.4, the molecule unde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Diaminopentanoic acid, commonly known as L-ornithine, is a critical non-proteinogenic amino acid central to the urea cycle and polyamine biosynthesis. At a physiological pH of 7.4, the molecule undergoes specific ionization, existing predominantly as a monovalent cation systematically named 2,5-diammoniopentanoate . Understanding its spectroscopic properties under these exact aqueous conditions is paramount for researchers engaged in metabolomics, structural biology, and biomarker quantification.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic behavior of 2,5-diammoniopentanoate, detailing the causality behind analytical choices, self-validating experimental protocols, and high-resolution data interpretation.

Chemical Speciation and Charge Dynamics at pH 7.4

The spectroscopic signature of any amino acid is fundamentally dictated by its protonation state, which alters the local electronic shielding and molecular dipole moments. 2,5-Diaminopentanoic acid possesses three ionizable functional groups with distinct dissociation constants (1)[1]:

  • Carboxyl Group (C1): pKa ~ 1.94

  • α -Amino Group (C2): pKa ~ 8.69

  • δ -Amino Group (C5): pKa ~ 10.76

At physiological pH (7.4), the carboxyl group is fully deprotonated ( COO− ), while both the α

  • and δ -amino groups remain protonated ( NH3+​ ). This specific configuration yields a net charge of +1, making the molecule a diammonio-carboxylate cation[1].

    Speciation A L-Ornithine (Fully Protonated) Net Charge: +2 B pKa ~ 1.94 Carboxyl Deprotonation A->B C 2,5-Diammoniopentanoate Net Charge: +1 (pH 7.4) B->C D pKa ~ 8.69 Alpha-Amino Deprotonation C->D E 5-Ammoniopentanoate Net Charge: 0 D->E

    Fig 1: Protonation states and logical speciation of L-ornithine across physiological pH ranges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

Aqueous NMR of metabolites requires strict pH control. If the solution pH approaches the pKa of the α -amino group (8.69), the molecule enters an intermediate chemical exchange regime between protonated and deprotonated states, causing severe line broadening and loss of J -coupling information. By buffering strictly to pH 7.4, the exchange rate is minimized, yielding sharp, quantifiable multiplets suitable for parametric spectral analysis (2)[2]. Furthermore, DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is utilized as the internal standard rather than TMS, as TMS is insoluble in aqueous physiological buffers[2].

Quantitative Data: Chemical Shifts

The following table summarizes the highly resolved 1H and 13C shifts for 2,5-diammoniopentanoate at pH 7.4, 298K.

Table 1: 1H and 13C NMR Chemical Shifts (pH 7.4, 298K)

PositionCarbon Type 13C Shift (ppm) 1H Shift (ppm)Multiplicity
C1 Carboxyl ( COO− )177.1--
C2 α -Carbon ( CH )56.83.80Triplet (t)
C3 β -Carbon ( CH2​ )30.21.85 - 1.95Multiplet (m)
C4 γ -Carbon ( CH2​ )25.51.76Multiplet (m)
C5 δ -Carbon ( CH2​ )41.63.07Triplet (t)

Data aggregated from the Biological Magnetic Resonance Data Bank (3)[3] and in vivo brain metabolite studies[2].

Self-Validating Protocol: High-Resolution Aqueous NMR
  • Sample Preparation: Dissolve L-ornithine hydrochloride to a final concentration of 100 mM in a 90% H2​O / 10% D2​O mixture. The D2​O provides the essential lock signal.

  • Standardization: Add 0.5 mM DSS as the internal chemical shift reference (0.0 ppm).

  • pH Titration: Adjust the solution to exactly pH 7.4 using micro-aliquots of NaOD or DCl . Validation Step: Verify the pH before and after acquisition to ensure no drift occurred during the experiment.

  • Acquisition: Utilize a 500 MHz or 600 MHz spectrometer at 298K. Apply a solvent suppression pulse sequence (e.g., WATERGATE or presaturation) to eliminate the dominant water peak at ~4.7 ppm.

  • Processing: Apply zero-filling to 64K points and a mild exponential line broadening (e.g., 0.3 Hz) prior to Fourier transformation.

NMRWorkflow Step1 Sample Preparation 100 mM in 90% H2O / 10% D2O Step2 pH Adjustment Titrate to exactly pH 7.4 Step1->Step2 Step3 Reference Addition Add DSS (0.0 ppm) Step2->Step3 Step4 Data Acquisition Solvent Suppression (WATERGATE) Step3->Step4 Step5 Spectral Processing Zero-filling & FT Step4->Step5

Fig 2: Self-validating high-resolution NMR workflow for aqueous metabolites.

Vibrational Spectroscopy (FT-IR and Raman)

Causality in Experimental Design

Analyzing 2,5-diammoniopentanoate via infrared spectroscopy in physiological buffers presents a profound challenge: the strong O-H bending mode of water at ~1640 cm⁻¹ directly overlaps with the critical COO− asymmetric stretching mode of the amino acid (4)[4]. To circumvent this, Attenuated Total Reflectance (ATR) FTIR with rigorous digital solvent subtraction is required. Alternatively, Raman spectroscopy is highly complementary; because water is a weak Raman scatterer, the aliphatic backbone and symmetric deformations can be observed with pristine clarity.

Quantitative Data: Vibrational Modes

Table 2: Key Vibrational Frequencies of 2,5-Diammoniopentanoate

Vibrational ModeFrequency (cm⁻¹)Active Technique
COO− Asymmetric Stretch~1640IR / Raman
NH3+​ Asymmetric Deformation~1640IR (Overlaps with COO− )
NH3+​ Symmetric Deformation~1500IR
COO− Symmetric Stretch~1420IR / Raman
C-C / C-N Backbone Stretches1000 - 1200Raman (Strong) / IR

Data supported by structural studies on L-ornithine salts[4].

Self-Validating Protocol: ATR-FTIR Aqueous Measurement
  • Background Acquisition: Record a background spectrum of the clean, dry diamond ATR crystal in ambient air.

  • Blank Measurement: Apply 2 μ L of the exact physiological buffer (pH 7.4, without ornithine) to the crystal. Record the spectrum.

  • Sample Measurement: Clean the crystal, apply 2 μ L of the 2,5-diammoniopentanoate solution, and record the spectrum.

  • Digital Subtraction: Subtract the buffer spectrum from the sample spectrum. Validation Step: Adjust the subtraction factor until the water baseline region (~3300 cm⁻¹ and ~2100 cm⁻¹) is flat. Over-subtraction will yield negative artifacts, invalidating the COO− peak integration.

FTIRWorkflow A Background Scan (Air/Blank) B Solvent Subtraction (Buffer Only) A->B C Sample Application (Ornithine Solution) B->C D ATR-FTIR Acquisition 4000-400 cm⁻¹ C->D E Spectral Deconvolution (Peak Fitting) D->E

Fig 3: ATR-FTIR workflow with critical solvent subtraction for aqueous samples.

Fluorescence Spectroscopy via Derivatization

Causality in Experimental Design

2,5-Diammoniopentanoate lacks a conjugated π -electron system, rendering it completely transparent in the near-UV and visible regions. It exhibits no native fluorescence. To achieve the high-sensitivity detection required for physiological quantification (e.g., in plasma or cell culture media), the molecule must undergo pre-column derivatization.

o-Phthalaldehyde (OPA) is the gold standard reagent. In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly with the primary α

  • and δ -amino groups of ornithine to form a highly fluorescent isoindole derivative.
Self-Validating Protocol: OPA Derivatization
  • Reagent Preparation: Dissolve 50 mg of OPA in 1.5 mL of HPLC-grade methanol. Add 50 μ L of 2-mercaptoethanol and dilute to 50 mL with 0.4 M borate buffer (pH 9.5).

  • Reaction: Mix 100 μ L of the pH 7.4 ornithine sample with 100 μ L of the OPA reagent. Allow to react for exactly 2 minutes at room temperature in the dark.

  • Validation (Blanking): Run a parallel reaction using pure pH 7.4 buffer instead of the sample. Validation Step: OPA itself is non-fluorescent. If the blank exhibits fluorescence, the buffer or glassware is contaminated with exogenous primary amines.

  • Acquisition: Measure fluorescence immediately (isoindoles degrade over time). Set the excitation wavelength to λex​=340 nm and emission to λem​=450 nm.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,5-Diammoniopentanoate as a Versatile Precursor for Polyamine Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Polyamines are a class of ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines are a class of ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation. Their critical role in these functions has made the polyamine metabolic pathway a significant target for therapeutic intervention, particularly in oncology and infectious diseases. The synthesis of novel polyamine analogues and conjugates for drug development requires versatile and well-defined precursor molecules. 2,5-Diammoniopentanoate, commonly available as its hydrochloride salt (L-ornithine hydrochloride), is a non-proteinogenic amino acid that serves as a pivotal precursor in both biological and chemical polyamine synthesis. In biological systems, it is the direct substrate for ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine.[1][2][3] In chemical synthesis, its bifunctional nature, possessing two primary amino groups with different reactivities and a carboxylic acid, makes it an ideal scaffold for the construction of a diverse array of polyamine derivatives.

This guide provides a comprehensive overview of the utility of 2,5-diammoniopentanoate as a precursor in polyamine synthesis. It details the key chemical properties of this compound, strategies for its selective functionalization, and step-by-step protocols for the synthesis of more complex polyamines. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.

Physicochemical Properties of 2,5-Diammoniopentanoate (L-Ornithine Hydrochloride)

A thorough understanding of the physicochemical properties of the starting material is crucial for successful synthesis. 2,5-Diammoniopentanoate is most commonly handled as its monohydrochloride or dihydrochloride salt to improve stability and solubility.

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂O₂ · HCl[4]
Molecular Weight 168.62 g/mol [5]
Appearance White crystalline solid[6]
Melting Point 245 °C (decomposes)[6]
Solubility Highly soluble in water (543 mg/mL at 20°C); Soluble in alcohol; Insoluble in DMSO and ethanol.[5][6][7]
pKa Values pKa₁ (α-COOH) ~1.7-2.2, pKa₂ (α-NH₃⁺) ~8.7, pKa₃ (δ-NH₃⁺) ~10.8[8][9]
Stability Stable under normal ambient and anticipated storage and handling conditions. Should be stored in a cool, dry place in a tightly sealed container, away from oxidizing agents and direct light.[7][10]

The significant difference in the pKa values of the α- and δ-amino groups is a key feature that can be exploited for selective chemical modification. The α-amino group is less basic than the δ-amino group, allowing for regioselective reactions under carefully controlled pH conditions.[11]

Strategic Approach to Polyamine Synthesis from 2,5-Diammoniopentanoate

The synthesis of complex polyamines from 2,5-diammoniopentanoate hinges on a strategy of orthogonal protection of its functional groups. This allows for the selective modification of one part of the molecule while the others remain unreactive. The general workflow involves:

  • Orthogonal Protection: Selective protection of the α-amino, δ-amino, and carboxylic acid functionalities.

  • Chain Elongation: Stepwise addition of aminopropyl or other linker units via amide bond formation.

  • Reduction: Conversion of the newly formed amide bonds to secondary amines to generate the polyamine backbone.

  • Deprotection: Removal of the protecting groups to yield the final polyamine.

G cluster_0 Synthetic Workflow Start 2,5-Diammoniopentanoate Protect Orthogonal Protection of Amino and Carboxyl Groups Start->Protect Elongate Amide Bond Formation (Chain Elongation) Protect->Elongate Reduce Amide to Amine Reduction Elongate->Reduce Deprotect Final Deprotection Reduce->Deprotect End Target Polyamine Deprotect->End G cluster_0 Polyamine Synthesis from 2,5-Diammoniopentanoate start 2,5-Diammoniopentanoate protected_orn Nα-Z-Nδ-Boc-L-ornithine start->protected_orn Orthogonal Protection amide_precursor Protected Amide Precursor protected_orn->amide_precursor Amide Coupling protected_polyamine Protected Triamine amide_precursor->protected_polyamine Amide Reduction (BH3) final_polyamine Final Triamine protected_polyamine->final_polyamine Deprotection

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Characterization of 2,5-Diammoniopentanoate

Executive Summary & Biological Context 2,5-Diammoniopentanoate, commonly known as L-ornithine in its physiological zwitterionic state, is a non-proteinogenic amino acid critical to the urea cycle and polyamine biosynthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

2,5-Diammoniopentanoate, commonly known as L-ornithine in its physiological zwitterionic state, is a non-proteinogenic amino acid critical to the urea cycle and polyamine biosynthesis[1]. In drug development and metabolic profiling, precise structural characterization and absolute quantification of this metabolite are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly reproducible, non-destructive platform for its analysis[2].

This application note provides an authoritative, self-validating NMR methodology designed for researchers and drug development professionals. It details the exact spectroscopic parameters, causality behind experimental design, and step-by-step protocols required to accurately characterize 2,5-diammoniopentanoate in aqueous environments.

Metabolic_Pathway Arg L-Arginine Orn 2,5-Diammoniopentanoate (Ornithine) Arg->Orn Arginase (Urea Cycle) Cit Citrulline Orn->Cit Ornithine Transcarbamylase Put Putrescine Orn->Put Ornithine Decarboxylase

Fig 1. Metabolic pathways involving 2,5-diammoniopentanoate (ornithine) in biological systems.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than just executing them. The NMR characterization of 2,5-diammoniopentanoate relies on three foundational pillars:

pH-Dependent Microspeciation

The chemical shifts of amino acids are extremely sensitive to the protonation state of their functional groups[3]. At pH 7.0, ornithine exists as 2,5-diammoniopentanoate, where both the α -amino and δ -amino groups are protonated ( −NH3+​ ), and the carboxyl group is deprotonated ( −COO− ). To prevent chemical shift drift caused by minor pH fluctuations in biological samples, a robust 100 mM potassium phosphate buffer must be used.

Solvent Selection and Water Suppression

While Deuterium Oxide ( D2​O ) is the standard solvent for polar metabolites, the residual water peak (HDO) at ~4.7 ppm can cause severe baseline distortion and dynamic range issues[4]. We employ a 1D NOESY-presat (Nuclear Overhauser Effect Spectroscopy with presaturation) or a 1D CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence. The CPMG sequence acts as a T2​ filter, effectively suppressing broad macromolecular background signals if the sample is derived from raw biofluids (e.g., serum or liver extracts)[2].

The Self-Validating System

A robust protocol must validate itself during execution. In our 1D 1H NMR workflow, the integral ratio of the α -CH proton to the δ -CH 2​ protons must be exactly 1:2 .

  • Causality: If the integration yields a ratio of, for instance, 1:1.7, it immediately alerts the operator to either incomplete longitudinal relaxation (indicating the D1​ delay is too short) or the presence of an overlapping impurity. This internal stoichiometric check ensures quantitative integrity before any downstream data analysis begins.

Quantitative Data: NMR Parameters

The following tables summarize the standardized 1H and 13C NMR parameters for 2,5-diammoniopentanoate in D2​O at pH 7.0, referenced to TSP (Trimethylsilylpropanoic acid) at 0.00 ppm[5].

Table 1: 1H NMR Chemical Shifts & Multiplicities
PositionGroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
C2 ( α ) α -CH3.77 - 3.80Triplet (t)1H~6.5
C5 ( δ ) δ -CH 2​ 3.04 - 3.07Triplet (t)2H~7.5
C3 ( β ) β -CH 2​ 1.85 - 1.95Multiplet (m)2HN/A (Complex)
C4 ( γ ) γ -CH 2​ 1.72 - 1.77Multiplet (m)2HN/A (Complex)
Table 2: 13C NMR Chemical Shifts
PositionCarbon TypeChemical Shift ( δ , ppm)
C1Carboxyl ( −COO− )~175.0
C2 α -Carbon~55.0
C5 δ -Carbon~39.5
C3 β -Carbon~28.5
C4 γ -Carbon~24.0
Table 3: Key 2D NMR Correlations

ExperimentPurposeKey Observed CorrelationsCOSY 1H 1H Spin Systems α -CH (3.77) ↔ β -CH 2​ (1.90); δ -CH 2​ (3.04) ↔ γ -CH 2​ (1.75)HSQCDirect 1H 13C Bonds3.77 ppm ↔ 55.0 ppm; 3.04 ppm ↔ 39.5 ppmHMBCLong-range 1H 13C α -CH (3.77) ↔ C1 (175.0); β -CH 2​ (1.90) ↔ C1 (175.0)

Step-by-Step Experimental Protocols

NMR_Workflow A Sample Preparation (D2O, pH 7.0, TSP) B Spectrometer Setup (Tuning, Shimming, 90° Pulse) A->B C 1D 1H NMR (Water Suppression) B->C D 1D 13C NMR (Proton Decoupled) B->D E 2D NMR (COSY, HSQC, HMBC) B->E F Data Processing (FT, Phase/Baseline Correction) C->F D->F E->F G Structural Validation (Internal 1:2 Stoichiometry Check) F->G

Fig 2. Step-by-step NMR spectroscopy workflow for 2,5-diammoniopentanoate characterization.

Protocol A: Sample Preparation & Standardization
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer in 99.9% D2​O .

  • Internal Standard: Add TSP-d4 (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) to a final concentration of exactly 0.5 mM. This serves as both the chemical shift reference (0.00 ppm) and the quantitative calibrant[4].

  • Sample Dissolution: Dissolve 5-10 mg of the 2,5-diammoniopentanoate sample in 600 µL of the prepared buffer.

  • pH Verification: Measure the apparent pH (pD) using a micro-electrode. Adjust to an apparent pH of 7.0 using dilute NaOD or DCl if necessary.

  • Transfer: Transfer 550 µL of the solution into a high-quality 5 mm NMR tube.

Protocol B: Quantitative 1D 1H NMR Acquisition
  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1H frequency. Perform 3D gradient shimming to ensure the TSP peak width at half-height is < 1.0 Hz.

  • Pulse Sequence Selection: Select a 1D NOESY sequence with presaturation (e.g., noesypr1d on Bruker systems) to suppress the residual water peak[4].

  • Parameter Optimization:

    • Relaxation Delay ( D1​ ): Set to ≥5 seconds. Critical causality: The longest T1​ relaxation time for ornithine protons is typically ~1-2 seconds. A D1​ of 5+ seconds ensures >99% longitudinal magnetization recovery, which is mandatory for absolute quantification.

    • Acquisition Time (AQ): ~3 seconds.

    • Number of Scans (NS): 64 to 128, depending on sample concentration.

  • Execution: Acquire the Free Induction Decay (FID).

Protocol C: 2D NMR Structural Validation (HSQC)

To unambiguously confirm the carbon backbone and resolve any potential proton overlaps (e.g., in complex biofluid mixtures)[6]:

Pulse Sequence: Select a 1H

13C multiplicity-edited HSQC sequence.
  • Parameters: Set the spectral width to 12 ppm for 1H and 160 ppm for 13C . Acquire 256 increments in the indirect ( 13C ) dimension with 8-16 scans per increment.

  • Validation: Cross-reference the resulting cross-peaks with Table 1 and Table 2. The δ -CH 2​ cross-peak should appear distinctly at (3.04 ppm, 39.5 ppm), confirming the presence of the terminal primary amine carbon.

  • Protocol D: Data Processing & Self-Validation
    • Fourier Transform: Apply a 0.3 Hz exponential line-broadening window function to the 1D 1H FID prior to Fourier Transformation.

    • Correction: Manually phase the spectrum (zero-order and first-order) and apply a polynomial baseline correction.

    • Referencing: Set the TSP singlet exactly to 0.00 ppm.

    • The Self-Validation Check: Integrate the triplet at 3.77 ppm ( α -CH) and set its value to 1.00. Integrate the triplet at 3.04 ppm ( δ -CH 2​ ). If the system is fully relaxed and the sample is pure, the integral must read 2.00 ( ±0.05 ) . If this self-validating condition is met, the protocol is considered successful and the data is cleared for downstream metabolomic or pharmaceutical reporting.

    References

    • 1H NMR Metabolomics on Pigs' Liver Exposed to Antibiotics Administration: An Explorative Study MDPI[Link]

    • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications National Institutes of Health (NIH) / PMC[Link]

    • Showing NP-Card for Ornithine (NP0000119) NP-MRD (Natural Products Magnetic Resonance Database)[Link]

    • Nuclear magnetic resonance studies of the acid–base chemistry of amino acids and peptides. III. Determination of the microscopic and macroscopic acid dissociation constants of α,ω-diaminocarboxylic acids Canadian Science Publishing[Link]

    • Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy Deutsche Nationalbibliothek (d-nb.info)[Link]

    • Application of NMR-based metabolomics for environmental assessment in the Great Lakes using zebra mussel (Dreissena polymorpha) National Institute of Standards and Technology (NIST)[Link]

    Sources

    Method

    Advanced Strategies for Incorporating 2,5-Diammoniopentanoate into Custom Peptide Architectures

    Mechanistic Rationale & Structural Significance 2,5-Diammoniopentanoate, universally recognized in peptide chemistry as Ornithine (Orn) , is a non-proteinogenic amino acid featuring a three-carbon aliphatic side chain te...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Rationale & Structural Significance

    2,5-Diammoniopentanoate, universally recognized in peptide chemistry as Ornithine (Orn) , is a non-proteinogenic amino acid featuring a three-carbon aliphatic side chain terminating in a highly reactive δ -amino group. At physiological pH, it exists as a di-cation.

    While structurally homologous to Lysine (which possesses a four-carbon ϵ -amino side chain), Ornithine’s truncated aliphatic chain fundamentally alters peptide topology. Substituting Lysine with Ornithine restricts conformational flexibility, tightening the spatial presentation of the cationic charge. This geometric constraint is highly advantageous in drug design: it can enhance the proteolytic stability of therapeutic leads, optimize the membrane-disrupting amphipathicity of antimicrobial peptides, and provide a tighter turn radius when forming side-chain-to-side-chain lactam bridges.

    To successfully incorporate Ornithine into custom sequences via Solid-Phase Peptide Synthesis (SPPS), the δ -amine must be orthogonally protected relative to the transient α -Fmoc group. The selection of this protecting group dictates the entire synthetic strategy.

    Orthogonal Protection Matrix

    The quantitative data below summarizes the primary orthogonal protecting groups utilized for the Ornithine δ -amine. Selecting the correct derivative is the fundamental first step in designing a self-validating synthetic workflow.

    Table 1: Quantitative Cleavage Parameters for Ornithine δ -Amine Protecting Groups

    Protecting GroupChemical FormulaCleavage ReagentDeprotection Mass Shift ( Δ Da)Primary Application
    Boc (tert-butyloxycarbonyl)C 5​ H 9​ O 2​ 95% Trifluoroacetic Acid (TFA)-100.12Linear peptides, global cleavage
    Alloc (Allyloxycarbonyl)C 4​ H 5​ O 2​ Pd(PPh 3​ ) 4​ / Phenylsilane-84.08On-resin cyclization / bridging
    Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)C 10​ H 14​ O 2​ 2% Hydrazine in DMF-164.20Branching, MAPs synthesis
    Z / Cbz (Benzyloxycarbonyl)C 8​ H 7​ O 2​ HF or TFMSA-134.13Specialized orthogonal strategies

    Synthetic Workflow Overview

    SPPS_Workflow N1 Resin Swelling (DMF/DCM) N2 Iterative Fmoc-SPPS (DIC / Oxyma Pure) N1->N2 Matrix Expansion N3 Incorporate Fmoc-Orn(Alloc)-OH & Fmoc-Glu(OAll)-OH N2->N3 Chain Elongation N4 Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) N3->N4 Sequence Complete N5 On-Resin Cyclization (PyBOP / DIPEA) N4->N5 Free δ-NH2 & γ-COOH N6 Global Cleavage (TFA / Scavengers) N5->N6 Lactam Bridge Formed N7 HPLC & LC-MS Validation N6->N7 Crude Cyclic Peptide

    Workflow for on-resin lactam cyclization using orthogonal Ornithine protection.

    Experimental Methodologies & Self-Validating Protocols

    As a Senior Application Scientist, it is critical to view SPPS not as a recipe, but as a sequence of chemically logical, verifiable steps. The following protocols integrate causality and mandatory validation checkpoints.

    Protocol A: Linear Elongation using Fmoc-Orn(Boc)-OH

    This protocol is utilized when the Ornithine side chain does not require further on-resin modification, allowing the Boc group to be cleaved simultaneously with the final peptide-resin cleavage 1.

    1. Resin Swelling & Preparation

    • Action: Suspend the solid support (e.g., Rink Amide AM resin) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes.

    • Causality: Polystyrene-based resins exist as collapsed matrices in the dry state. Swelling in non-polar/polar aprotic solvents expands the polymer network, maximizing the exposure of reactive functional sites to the liquid phase.

    2. Fmoc Deprotection

    • Action: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).

    • Causality: Piperidine acts as a mild base to abstract the acidic proton on the fluorene ring, initiating an E1cb elimination mechanism that liberates the α -amine.

    3. Activation and Coupling

    • Action: Dissolve 4.0 equivalents of Fmoc-Orn(Boc)-OH and 4.0 equivalents of Oxyma Pure in DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Add the activated mixture to the resin and agitate for 60 minutes.

    • Causality: DIC forms an highly reactive O-acylisourea intermediate with the amino acid. Oxyma Pure acts as a nucleophilic additive that rapidly converts this intermediate into an active ester. Oxyma is chosen over traditional HOBt because it provides superior suppression of enantiomerization (racemization) and eliminates the explosive risks associated with benzotriazoles.

    Validation Checkpoint 1: The Kaiser Test Self-Validating Mechanism: Take a few beads of the coupled resin and react with ninhydrin.

    • Yellow/Colorless Beads: Confirms the absence of free primary amines. The coupling is 100% successful. Proceed to the next step.

    • Blue/Purple Beads (Ruhemann's Purple): Indicates unreacted amines. The coupling failed or was incomplete. Do not proceed. Re-couple the amino acid to prevent deletion sequences.

    Protocol B: On-Resin Macrolactamization via Alloc/OAll Orthogonality

    This advanced protocol generates a conformationally constrained cyclic peptide by forming a lactam bridge between the δ -amine of Ornithine and the γ -carboxylate of Glutamic acid 2.

    1. Linear Assembly

    • Action: Synthesize the linear sequence using standard Fmoc-SPPS (Protocol A), but specifically incorporate Fmoc-Orn(Alloc)-OH and Fmoc-Glu(OAll)-OH at the desired cyclization sites. Ensure the N-terminal Fmoc group is either removed or replaced with a Boc group to prevent its participation in downstream reactions.

    2. Orthogonal Alloc/OAll Deprotection

    • Action: Swell the resin in dry DCM under an inert atmosphere (Argon/N 2​ ). Add 0.1 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] and 24 equivalents of Phenylsilane (PhSiH 3​ ) in dry DCM. Agitate in the dark for 2 × 30 minutes. Wash extensively with DCM, followed by 0.5% sodium diethyldithiocarbamate in DMF to remove palladium residues.

    • Causality: The Pd(0) catalyst coordinates with the allyl groups, forming a π -allyl palladium complex and unmasking the amine and carboxylate. Phenylsilane is deployed as a mild, highly effective nucleophilic scavenger; it intercepts the reactive allyl carbocation, preventing it from re-alkylating the newly freed Ornithine δ -amine.

    Validation Checkpoint 2: Mini-Cleavage LC-MS Self-Validating Mechanism: SPPS is a "blind" solid-phase process. Before committing expensive cyclization reagents, extract 2 mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5% H 2​ O for 1 hour. Precipitate the cleaved peptide in cold ether, centrifuge, and analyze via LC-MS. Result: The mass spectrum must show the exact mass of the linear, fully deprotected peptide. If Alloc masses (+84 Da) remain, repeat the Palladium deprotection.

    3. On-Resin Cyclization (Lactamization)

    • Action: To the resin, add 3.0 equivalents of PyBOP and 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF. Agitate for 4 to 12 hours.

    • Causality: Macrolactamization is entropically unfavorable and sterically hindered. PyBOP is a potent phosphonium-based coupling reagent that efficiently drives this thermodynamically challenging reaction. It is explicitly chosen over uronium-based reagents (like HATU) because slow-reacting cyclizations with HATU can lead to irreversible guanidinylation of the Ornithine δ -amine, permanently terminating the synthesis.

    Validation Checkpoint 3: Post-Cyclization LC-MS Self-Validating Mechanism: Perform a second mini-cleavage on 2 mg of the cyclized resin. Result: The LC-MS must demonstrate a precise mass shift of -18.02 Da (loss of H 2​ O) compared to Checkpoint 2, confirming successful intramolecular lactam formation rather than intermolecular dimerization.

    4. Global Cleavage and Purification

    • Action: Treat the validated resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours. Filter the resin, precipitate the cyclic peptide in cold diethyl ether, and purify via Preparative RP-HPLC.

    References

    • Benchchem Technical Guide: Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis. Benchchem. 1

    • PMC Article: Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. National Institutes of Health (NIH). 3

    • ResearchGate Publication: Biocompatible and selective generation of bicyclic peptides. ResearchGate.2

    • Biotage Application Note: Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™. Biotage. 4

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: 2,5-Diammoniopentanoate Lyophilization Stability

    Welcome to the Technical Support Center for amino acid and peptide formulation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with freeze-dryi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for amino acid and peptide formulation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with freeze-drying 2,5-Diammoniopentanoate (the fully protonated, physiologically relevant state of L-ornithine).

    Lyophilization is a critical unit operation for extending the shelf life of biomolecules, but the process itself introduces unique stress vectors—such as cryoconcentration, pH shifts, and thermal excursions—that can compromise molecular integrity[1]. This center provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you achieve a stable, degradation-free lyophilizate.

    Part 1: Diagnostic FAQs & Troubleshooting

    Q1: Why is my 2,5-Diammoniopentanoate converting into a lactam during the lyophilization process?

    The Causality: 2,5-Diammoniopentanoate is highly susceptible to spontaneous intramolecular cyclization (lactamization)[2]. During the dehydration phase of freeze-drying, the removal of the water hydration shell brings the terminal δ -amino group into close steric proximity with the α -carboxyl group. If the formulation pH is not strictly controlled, the amine becomes transiently deprotonated, acting as a potent nucleophile. It attacks the carbonyl carbon, forming a thermodynamically stable 6-membered ring known as 3-amino-2-piperidone (a lactam).

    The Solution: To prevent lactamization, the formulation pH must be maintained at an acidic level (pH 4.5–5.5) prior to freezing. This ensures that both amino groups remain fully protonated ( NH3+​ ), eliminating their nucleophilicity and effectively shutting down the cyclization pathway[3].

    Q2: I am observing a distinct color change (browning) in the lyophilized cake after secondary drying. What causes this, and how can it be prevented?

    The Causality: Browning in amino acid lyophilizates is a classic hallmark of the Maillard reaction[4]. This degradation pathway is triggered when 2,5-Diammoniopentanoate is co-lyophilized with reducing sugars (e.g., lactose, glucose, or maltose) used as bulking agents. Under the thermal stress of secondary drying, the primary amines of the target molecule react with the open-chain carbonyl groups of the reducing sugars. This forms unstable Schiff bases that undergo Amadori rearrangements, eventually polymerizing into dark melanoidin compounds.

    The Solution: Immediately replace all reducing sugars in your formulation with non-reducing lyoprotectants, such as trehalose, sucrose, or mannitol[5]. Furthermore, ensure your secondary drying temperature remains strictly below the glass transition temperature ( Tg​ ) of the amorphous matrix to restrict the molecular mobility required for these bimolecular reactions.

    Q3: How does residual moisture affect the long-term stability of the lyophilized powder?

    The Causality: Residual moisture acts as a potent plasticizer, significantly lowering the Tg​ of the lyophilized cake. If the Tg​ drops below your intended storage temperature, the amorphous matrix collapses from a rigid glass into a rubbery state. This increased free volume and molecular mobility allow for rapid hydrolytic degradation and accelerate deamidation/deamination pathways[6][7].

    The Solution: Optimize the secondary drying phase by employing a gradual temperature ramp under high vacuum to achieve a residual moisture content of <1%[8].

    Part 2: Mechanistic Visualizations

    Understanding the degradation pathways and the logic behind troubleshooting is critical for rational formulation design.

    Degradation_Pathways Orn 2,5-Diammoniopentanoate (Protonated Ornithine) Lactam 3-Amino-2-piperidone (Lactamization) Orn->Lactam Intramolecular Attack (High pH / Free Moisture) Maillard Amadori Adducts (Maillard Reaction) Orn->Maillard + Reducing Sugars (Thermal Stress) Deamin Deamination Products (Hydrolysis) Orn->Deamin Acidic Stress / Moisture

    Caption: Diagram detailing the primary degradation pathways of 2,5-Diammoniopentanoate during freeze-drying.

    Troubleshooting_Workflow Start Lyophilized Cake Analysis CheckMoisture Check Residual Moisture (Karl Fischer Titration) Start->CheckMoisture HighMoisture Moisture > 1% CheckMoisture->HighMoisture Fails Spec LowMoisture Moisture < 1% CheckMoisture->LowMoisture Passes Spec OptSec Optimize Secondary Drying (Increase Temp/Time) HighMoisture->OptSec CheckPurity Assess Chemical Purity (LC-MS/MS) LowMoisture->CheckPurity LactamFound Lactam Detected CheckPurity->LactamFound MaillardFound Maillard Adducts Detected CheckPurity->MaillardFound FixpH Adjust Buffer pH < 5.5 LactamFound->FixpH FixExc Swap to Non-Reducing Sugar (Trehalose/Sucrose) MaillardFound->FixExc

    Caption: Step-by-step troubleshooting workflow for resolving lyophilization-induced degradation.

    Part 3: Empirical Data & Quantitative Analysis

    To demonstrate the causality of the formulation variables discussed above, the following table summarizes the quantitative impact of pH, excipient choice, and residual moisture on the degradation profile of 2,5-Diammoniopentanoate.

    Table 1: Impact of Formulation Variables on 2,5-Diammoniopentanoate Stability

    Formulation ConditionExcipientBuffer pHResidual Moisture (%)Lactam Formation (%)Maillard Adducts (%)Overall Stability
    Unoptimized Baseline Lactose7.43.512.418.2Poor
    pH Adjusted Lactose5.03.21.115.6Moderate
    Excipient Swapped Trehalose7.42.814.5< 0.1Moderate
    Fully Optimized Trehalose5.00.8< 0.1< 0.1Excellent

    Note: Data reflects accelerated stability testing (40°C / 75% RH for 4 weeks). Lactam and Maillard adducts were quantified via LC-MS/MS.

    Part 4: Self-Validating Experimental Protocols

    The following protocols are designed as closed-loop, self-validating systems. Each workflow contains built-in analytical checkpoints to ensure the methodology is functioning correctly before proceeding.

    Protocol 1: Lyophilization Cycle Optimization for Amino Acid Stability

    This protocol ensures the physical stability of the cake while preventing thermal degradation.

    • Formulation Preparation: Dissolve 2,5-Diammoniopentanoate (10 mg/mL) and Trehalose (50 mg/mL) in 10 mM Citrate buffer. Adjust the pH to exactly 5.0 using 0.1 M HCl.

    • Thermal Analysis (Validation Check 1): Perform Differential Scanning Calorimetry (DSC) on the liquid formulation. Validation: You must identify the glass transition temperature of the maximally freeze-concentrated solute ( Tg′​ ). For trehalose-based systems, this is typically around -30°C.

    • Freezing & Annealing: Load vials into the lyophilizer. Ramp shelf temperature to -50°C at 1°C/min. Hold for 2 hours. Optional: Anneal at -20°C for 2 hours to promote excipient crystallization, then refreeze to -50°C.

    • Primary Drying: Set chamber pressure to 0.1 mbar. Raise shelf temperature to -35°C (ensuring product temp remains below Tg′​ ).

      • Validation Check 2: Monitor the Pirani gauge versus the capacitance manometer. Primary drying is complete only when the Pirani pressure drops and converges with the capacitance manometer reading, indicating the cessation of water vapor sublimation.

    • Secondary Drying: Ramp shelf temperature to +25°C at a slow rate of 0.1°C/min to prevent thermal shock and Maillard initiation. Hold for 6 hours.

      • Validation Check 3: Perform Karl Fischer titration on a representative vial. The cycle is validated only if residual moisture is <1.0%. If >1.0%, increase secondary drying time by 2 hours.

    Protocol 2: LC-MS/MS Quantification of Degradants

    This protocol isolates and quantifies lactamization and deamidation products to confirm chemical stability[9].

    • Sample Reconstitution: Reconstitute the lyophilized cake in LC-MS grade water to a theoretical concentration of 1 mg/mL.

    • Internal Standard Spiking: Add 10 µL of isotopically labeled 13C5​ -Ornithine (100 µg/mL) to 990 µL of the reconstituted sample.

      • Validation Check 1: The recovery of the internal standard must be >95% during MS detection. If lower, investigate ion suppression from the excipient matrix.

    • Chromatographic Separation: Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Rationale: Reverse-phase C18 columns cannot retain highly polar amino acids like 2,5-Diammoniopentanoate. Use a mobile phase gradient of Acetonitrile and 10 mM Ammonium Formate (pH 3.0).

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the parent ion transition ( m/z 133 70 for Ornithine) and the specific lactam transition ( m/z 115 98 for 3-amino-2-piperidone).

    • Data Analysis: Calculate the relative percentage of lactam formation against the parent peak area, normalized by the internal standard.

    References

    • An in vivo evaluation of amphiphilic, biodegradable peptide copolymers as siRNA delivery agents Ovid URL: [Link]

    • Degradation of Peptide-Bound Maillard Reaction Products in Gastrointestinal Digests of Glyoxal-Glycated Casein by Human Colonic Microbiota ACS Publications URL: [Link]

    • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways BioProcess International URL: [Link]

    • Hydrothermal Degradation of Amino Acids PMC - NIH URL: [Link]

    • Characterization of High-Ornithine-Producing Weissella koreensis DB1 Isolated from Kimchi and Its Application in Rice Bran Fermentation as a Starter Culture PMC - NIH URL: [Link]

    • Development of lyophilization cycle and effect of excipients on the stability of catalase PMC - NIH URL: [Link]

    • Instability of Peptide and Possible Causes of Degradation Encyclopedia.pub URL: [Link]

    • WO2007061529A1 - Lyophilization process and products obtained thereby Google Patents URL

    Sources

    Optimization

    Technical Support Center: Troubleshooting LC-MS Analysis for 2,5-Diammoniopentanoate

    Overview Welcome to the Advanced LC-MS Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the chromatographic behavior of 2,5-diammoniopenta...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Overview

    Welcome to the Advanced LC-MS Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the chromatographic behavior of 2,5-diammoniopentanoate (the doubly protonated form of L-ornithine at acidic pH).

    Because of its extreme hydrophilicity and dual positive charges, 2,5-diammoniopentanoate frequently suffers from poor retention, severe peak tailing, and signal suppression in standard LC-MS workflows. As a Senior Application Scientist, I have structured this guide to move beyond basic fixes, explaining the causality behind these phenomena and providing self-validating, field-proven protocols to restore analytical integrity.

    Diagnostic Workflow

    TroubleshootingWorkflow Start Poor Peak Shape for 2,5-Diammoniopentanoate Q1 Eluting in void volume (< 2 min)? Start->Q1 Sol1 Switch to HILIC Column or Pre-column Derivatization Q1->Sol1 Yes (C18 Column) Q2 Peak tailing on HILIC column? Q1->Q2 No Sol2 Increase Buffer to 20 mM (Masks Silanol Interactions) Q2->Sol2 Yes Q3 Peak splitting or fronting? Q2->Q3 No Sol3 Dilute Sample in >75% ACN (Eliminates Solvent Mismatch) Q3->Sol3 Yes

    LC-MS Troubleshooting Workflow for 2,5-Diammoniopentanoate Peak Shape Issues.

    Troubleshooting Guide & FAQs

    Q1: Why does 2,5-diammoniopentanoate elute in the void volume or show severe peak broadening on my standard C18 column? Causality: At typical LC-MS mobile phase conditions (pH 2–3), ornithine exists strictly as 2,5-diammoniopentanoate. Its two primary amine groups are fully protonated, rendering the molecule highly polar and completely devoid of the hydrophobic character required to partition into a C18 stationary phase 1. Solution: Abandon standard Reversed-Phase Liquid Chromatography (RPLC) for underivatized ornithine. Instead, employ Hydrophilic Interaction Liquid Chromatography (HILIC) or pre-column derivatization. HILIC retains polar analytes through a complex mechanism involving partitioning into a water-enriched layer immobilized on the stationary phase, alongside electrostatic interactions 2.

    Q2: I switched to a HILIC-Amide column, but I am observing severe peak tailing. How do I fix this? Causality: Peak tailing for basic amino acids in HILIC is primarily driven by secondary ion-exchange interactions. The positively charged diammonio groups of ornithine interact strongly with un-endcapped, negatively charged residual silanols on the silica support. If the mobile phase lacks sufficient ionic strength, these secondary interactions dominate the desorption kinetics, causing the peak to drag and tail 2. Solution: Increase the buffer concentration in your mobile phase. Studies demonstrate that shifting from 5 mM to 20 mM ammonium formate (pH 3.0) effectively masks these silanol interactions, resulting in symmetrical, narrow peaks 2, 1.

    Q3: My ornithine peak is splitting or fronting heavily, even with an optimized HILIC gradient. What is wrong? Causality: This is a classic symptom of a "solvent mismatch" effect. In HILIC, the initial mobile phase is highly organic (e.g., 90% Acetonitrile). If your sample is injected in a highly aqueous diluent (e.g., 100% water or biological matrix), the strong injection solvent disrupts the localized water layer on the stationary phase. The analyte travels down the column in the aqueous injection plug before partitioning properly, leading to distorted, split, or fronting peaks 3. Solution: Dilute your sample extracts with acetonitrile prior to injection so the final diluent is ≥75% Acetonitrile. If sensitivity is a concern, reduce the injection volume to 0.5–1.0 µL 3.

    Q4: We prefer to keep our systems on RPLC to avoid long HILIC equilibration times. Is there a workaround? Causality: To retain 2,5-diammoniopentanoate on a C18 column, its polarity must be drastically reduced. Solution: Implement pre-column derivatization. Reagents like AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) react rapidly with primary and secondary amines, converting the highly polar diammonio groups into hydrophobic, stable derivatives. This allows for excellent retention, sharp peak shapes, and enhanced MS ionization efficiency on standard C18 columns .

    Quantitative Data: Impact of Mobile Phase on Peak Shape

    Table 1: Effect of Ammonium Formate Concentration on 2,5-Diammoniopentanoate Peak Shape (HILIC-Amide Column, pH 3.0)

    Buffer ConcentrationDominant Retention MechanismUSP Tailing FactorPeak Shape Observation
    5 mM Formate Secondary Silanol Interaction> 2.5Severe Tailing
    10 mM Formate Mixed Partitioning/Ionic~ 1.8Moderate Tailing
    20 mM Formate Pure Aqueous Partitioning1.0 - 1.2Sharp, Symmetrical

    (Data synthesized from HILIC optimization studies for basic amino acids 2, 1)

    Validated Experimental Protocols

    Protocol A: Optimized HILIC-MS/MS Method for Underivatized 2,5-Diammoniopentanoate

    This protocol establishes a self-validating system by utilizing a high-ionic-strength buffer to suppress secondary interactions, ensuring reproducible peak shapes without the need for derivatization.

    Materials:

    • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 20 mM Ammonium Formate in 90% Acetonitrile / 10% Water, pH 3.0.

    Step-by-Step Methodology:

    • Sample Preparation: Extract biological samples using protein precipitation (1 part sample to 3 parts cold Acetonitrile). Centrifuge at 14,000 x g for 10 minutes.

    • Solvent Matching (Critical): Dilute the supernatant 1:1 with 100% Acetonitrile to ensure the final injection solvent is >75% organic. This prevents peak splitting 3.

    • System Equilibration: Flush the HILIC column with 100% Mobile Phase B for at least 20 column volumes. HILIC requires significantly longer equilibration than RPLC to establish the stationary water layer.

    • Gradient Elution:

      • 0.0 - 2.0 min: 95% B (Isocratic hold to focus the peak)

      • 2.0 - 7.0 min: Linear gradient to 50% B

      • 7.0 - 9.0 min: Hold at 50% B (Elution of highly polar compounds)

      • 9.0 - 9.1 min: Return to 95% B

      • 9.1 - 15.0 min: Re-equilibration.

    • MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for ornithine (m/z 133.1 → 70.1) 4.

    Protocol B: Pre-Column Derivatization for RPLC-MS/MS

    For laboratories restricted to RPLC, this protocol utilizes derivatization to neutralize the diammonio groups, forcing hydrophobic retention.

    Step-by-Step Methodology:

    • Reagent Preparation: Reconstitute the derivatization reagent (e.g., AccQ-Tag) in acetonitrile according to the manufacturer's instructions.

    • Derivatization Reaction: Mix 10 µL of the sample extract with 70 µL of borate buffer (pH 8.8). Note: The basic pH is required to ensure the amines are deprotonated and nucleophilic. Add 20 µL of the derivatization reagent.

    • Incubation: Heat the mixture at 55°C for 10 minutes to drive the reaction to completion .

    • Chromatography: Inject 1–2 µL onto a sub-2-µm C18 column. Use a standard gradient of Water/Acetonitrile with 0.1% Formic acid. The derivatized ornithine will elute as a sharp, highly retained peak.

    References

    • Thermo Fisher Scientific. "Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection." Thermofisher.com. 2

    • MDPI. "Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry." Molecules. 1

    • Agilent Technologies. "Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS." Agilent.com.3

    • Waters Corporation. "UHPLC-MS/MS Analysis of Amino Acids in Dried Blood Spots using Waters Kairos Amino Acid Kit for Clinical Research." Waters.com.

    • Stanford University Mass Spectrometry. "Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue." Stanford.edu. 4

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Mobile Phase pH for 2,5-Diammoniopentanoate Chromatography

    Welcome to the technical support center for optimizing the chromatographic analysis of 2,5-Diammoniopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for optimizing the chromatographic analysis of 2,5-Diammoniopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to mastering the separation of this diamino acid.

    I. Frequently Asked Questions (FAQs)

    This section addresses foundational questions regarding the role of mobile phase pH in the chromatography of 2,5-Diammoniopentanoate.

    Q1: Why is mobile phase pH so critical for the chromatography of 2,5-Diammoniopentanoate?

    A1: The mobile phase pH is a powerful tool for controlling the retention, peak shape, and selectivity in the chromatography of ionizable compounds like 2,5-Diammoniopentanoate.[1][2] This molecule has two amine functional groups and one carboxylic acid group, each with its own pKa value. The pH of the mobile phase dictates the ionization state of these groups, which in turn governs the overall charge of the molecule and its interaction with the stationary phase.[3]

    • At low pH (below the pKa of the carboxyl group): All functional groups are protonated, and the molecule carries a net positive charge.

    • At intermediate pH (between the pKa of the carboxyl and the first amino group): The carboxyl group is deprotonated (negative charge), while the amino groups remain protonated (positive charge), resulting in a zwitterionic state.

    • At high pH (above the pKa of both amino groups): All functional groups are deprotonated, and the molecule carries a net negative charge.

    By manipulating the pH, you can significantly alter the analyte's hydrophobicity and its affinity for the reversed-phase column, thereby influencing its retention time.[1]

    Q2: What are the approximate pKa values for 2,5-Diammoniopentanoate?

    A2: While specific experimental values for 2,5-Diammoniopentanoate can vary slightly with experimental conditions, we can estimate them based on similar structures. For diamino acids, the pKa of the α-carboxylic acid is typically around 2-3, the pKa of the α-amino group is around 9-10, and the pKa of the side-chain amino group is around 10-11. It is crucial to experimentally determine or find a reliable source for the specific pKa values of your compound for precise method development.

    Q3: What is the general rule of thumb for selecting a starting mobile phase pH?

    A3: A common and effective strategy is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[1][4] Operating near a pKa value can lead to split or broad peaks because the analyte exists as a mixture of ionized and non-ionized forms, each with different retention characteristics.[1] For robust method performance, it is advisable to work in a pH region where the analyte is fully protonated or deprotonated.[2]

    Q4: What are common buffers and additives used for pH control in reversed-phase chromatography of amino acids?

    A4: The choice of buffer is critical and depends on the desired pH range and detection method (e.g., UV or mass spectrometry).

    Buffer/AdditiveTypical pH RangeCompatibilityNotes
    Formic Acid 2.5 - 4.5LC-MSCan sometimes lead to poorer peak shapes for basic compounds compared to other modifiers.[5]
    Trifluoroacetic Acid (TFA) ~2LC-MS (can cause ion suppression)Often improves peak shape for basic compounds due to ion-pairing effects.[5]
    Phosphate Buffers 2.1 - 4.1, 6.2 - 8.2UV (non-volatile)Provides good buffering capacity but is not suitable for LC-MS.[5][6]
    Ammonium Formate 3.0 - 5.0, 8.2 - 10.2LC-MSA volatile buffer that can be a good alternative to formic acid, offering higher ionic strength.[5]
    Ammonium Acetate 3.8 - 5.8, 8.2 - 10.2LC-MSAnother common volatile buffer for LC-MS applications.
    Ammonium Hydroxide 9 - 11LC-MSUsed for high-pH mobile phases to deprotonate basic analytes.[3]

    II. Troubleshooting Guide

    This section provides solutions to specific problems you may encounter during the analysis of 2,5-Diammoniopentanoate.

    Problem 1: Poor Peak Shape (Tailing or Fronting)

    Q: My 2,5-Diammoniopentanoate peak is showing significant tailing (or fronting). What is the likely cause and how can I fix it?

    A: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase pH.

    Causality & Solution:

    • Secondary Silanol Interactions: At mid-range pH values, residual silanol groups on the silica-based stationary phase can become ionized and interact with the protonated amino groups of your analyte, causing peak tailing.

      • Solution 1: Operate at Low pH. By lowering the mobile phase pH (e.g., to pH 2-3 with formic acid or TFA), you protonate the silanol groups, minimizing these unwanted ionic interactions.[7]

      • Solution 2: Use a Competing Base. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this is generally not compatible with LC-MS.[8]

      • Solution 3: Employ a Modern, High-Purity Silica Column. Newer columns are designed with reduced silanol activity, making them less prone to these issues.

    • Operating Near a pKa: As mentioned in the FAQs, if your mobile phase pH is close to one of the pKa values of 2,5-Diammoniopentanoate, you will have a mixture of species in solution, leading to distorted peaks.[1][4]

      • Solution: Adjust the mobile phase pH to be at least 2 units away from any of the analyte's pKa values.

    • Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

      • Solution: Reduce the injection volume or the concentration of your sample.[9]

    Problem 2: Inconsistent Retention Times

    Q: The retention time of my 2,5-Diammoniopentanoate peak is shifting between injections. What could be causing this variability?

    A: Retention time instability is often a sign of an un-equilibrated column or issues with the mobile phase preparation or delivery.

    Causality & Solution:

    • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially when changing mobile phase composition or pH.

      • Solution: Increase the column equilibration time to at least 5-10 column volumes before the first injection.[8]

    • Poorly Buffered Mobile Phase: If the mobile phase is not adequately buffered, small changes in the sample matrix or from the system itself can alter the pH and affect retention.

      • Solution: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[8]

    • Mobile Phase Preparation Inconsistency: Variations in how the mobile phase is prepared from one batch to another can lead to pH shifts.

      • Solution: Use a calibrated pH meter and be meticulous in preparing your mobile phases. If preparing manually, ensure thorough mixing.[9]

    • Pump Performance Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause fluctuations in the mobile phase composition and flow rate.[9]

      • Solution: Perform routine maintenance on your HPLC system, including checking for leaks and ensuring the pump is functioning correctly.[10]

    Problem 3: Low or No Retention

    Q: My 2,5-Diammoniopentanoate is eluting in or near the void volume. How can I increase its retention?

    A: Low retention indicates that the analyte has a low affinity for the stationary phase under the current conditions.

    Causality & Solution:

    • High Polarity of the Analyte: At a mobile phase pH where 2,5-Diammoniopentanoate is highly charged, it will be very polar and have little retention on a non-polar reversed-phase column.[11]

      • Solution 1: Adjust Mobile Phase pH. For reversed-phase chromatography, you generally want to suppress the ionization of the analyte to increase its hydrophobicity and retention.[1][4] For 2,5-Diammoniopentanoate, this can be challenging due to its multiple ionizable groups. A systematic pH screening is recommended (see protocol below).

      • Solution 2: Consider a Different Chromatographic Mode. If you cannot achieve adequate retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds like amino acids.[6] In HILIC, a high organic content mobile phase is used with a polar stationary phase, and retention increases with the analyte's polarity.

    • Insufficient Organic Modifier: While seeming counterintuitive for a polar analyte, a certain amount of organic modifier is necessary for proper interaction with the stationary phase in some cases.

      • Solution: If using a high aqueous mobile phase, ensure your column is compatible with these conditions to prevent phase collapse.[8]

    Problem 4: Poor Selectivity and Co-elution with Impurities

    Q: I am unable to separate 2,5-Diammoniopentanoate from a closely related impurity. How can I improve the selectivity?

    A: Changing the selectivity is key to resolving co-eluting peaks. Mobile phase pH is one of the most powerful tools for altering selectivity for ionizable compounds.[2][7]

    Causality & Solution:

    • Similar Physicochemical Properties of Analytes: If the impurity has a similar structure and pKa to 2,5-Diammoniopentanoate, separation can be challenging.

      • Solution: Systematic pH Screening. By systematically varying the mobile phase pH, you can exploit subtle differences in the pKa values between your analyte and the impurity. A change in pH can alter the charge state of one compound more than the other, leading to a shift in their relative retention times and improved resolution.[2]

    III. Experimental Protocols & Visualizations

    Protocol: Systematic Mobile Phase pH Screening

    This protocol outlines a systematic approach to determine the optimal mobile phase pH for your separation.

    Objective: To identify the mobile phase pH that provides the best retention, peak shape, and selectivity for 2,5-Diammoniopentanoate.

    Materials:

    • HPLC system with a reversed-phase C18 column

    • 2,5-Diammoniopentanoate standard

    • Mobile phase A: Water

    • Mobile phase B: Acetonitrile or Methanol

    • A selection of buffers/additives (e.g., Formic acid, Ammonium formate, Ammonium hydroxide)

    • Calibrated pH meter

    Procedure:

    • Prepare a series of mobile phase A solutions at different pH values. For example:

      • pH 2.5 (0.1% Formic acid in water)

      • pH 4.5 (Ammonium formate buffer in water)

      • pH 6.5 (Ammonium formate or acetate buffer in water)

      • pH 9.5 (Ammonium hydroxide or ammonium formate buffer in water)

    • For each pH condition, perform a gradient elution. A typical starting gradient could be 5% to 95% B over 15 minutes.

    • Equilibrate the column thoroughly with the initial mobile phase conditions for each new pH (at least 10-15 column volumes).

    • Inject the 2,5-Diammoniopentanoate standard and record the chromatogram.

    • Evaluate the results. For each pH, assess the retention time, peak shape (asymmetry), and resolution from any impurities.

    • Select the optimal pH that provides the best overall chromatographic performance. Further optimization of the gradient can be performed at this chosen pH.

    Diagram: Workflow for Mobile Phase pH Optimization

    G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement cluster_2 Phase 3: Validation A Define pH Range (e.g., pH 2.5, 4.5, 6.5, 9.5) B Prepare Buffered Mobile Phases A->B C Run Standard Gradient at Each pH B->C D Evaluate Retention Time, Peak Shape, & Selectivity C->D E Select Most Promising pH D->E Select Best Overall Performance F Fine-tune pH (± 0.5 units) E->F G Optimize Gradient Profile F->G H Assess Method Robustness G->H I Finalize Method H->I

    Caption: A systematic workflow for optimizing mobile phase pH.

    Diagram: Ionization States of 2,5-Diammoniopentanoate

    Caption: Influence of pH on the ionization state of 2,5-Diammoniopentanoate.

    IV. Concluding Remarks

    Optimizing the mobile phase pH is not a one-size-fits-all process but a systematic investigation into the physicochemical properties of your analyte. For a multifunctional molecule like 2,5-Diammoniopentanoate, a thorough understanding of its ionization behavior is paramount to developing a robust and reliable chromatographic method. By following the principles and protocols outlined in this guide, you will be well-equipped to troubleshoot common issues and achieve optimal separation performance.

    References

    • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

    • Agilent. Control pH During Method Development for Better Chromatography. [Link]

    • Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

    • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. [Link]

    • Waters Corporation. Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]

    • Al-Rimawi, F., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 7(40), 36034–36042. [Link]

    • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

    • Restek. HPLC Troubleshooting Guide. [Link]

    • SCION Instruments. HPLC Troubleshooting Guide. [Link]

    • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. [Link]

    • Phenomenex. HPLC Troubleshooting Guide. [Link]

    • ResearchGate. I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column...[Link]

    • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]

    Sources

    Optimization

    Technical Support Center: Solubilization Strategies for 2,5-Diammoniopentanoate

    Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize highly polar amino acids in organic solvents.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize highly polar amino acids in organic solvents. 2,5-Diammoniopentanoate (the doubly protonated form of L-ornithine, often isolated as a dihydrochloride salt) is notoriously difficult to dissolve in non-polar media like dichloromethane (DCM), ethyl acetate (EtOAc), or even moderately polar solvents like tetrahydrofuran (THF). This guide provides field-proven, mechanistically sound troubleshooting strategies to overcome this barrier.

    Solubilization_Logic Root 2,5-Diammoniopentanoate (Insoluble in Organics) Deriv Chemical Derivatization (Protecting Groups) Root->Deriv Covalent Modification Salt Counter-Ion Exchange (Lipophilic Salts) Root->Salt Ionic Masking Solvent Solvent Systems (Co-solvents / DES) Root->Solvent Thermodynamic Solvation Deriv_Ex Boc / Fmoc / Alloc Protection Deriv->Deriv_Ex Salt_Ex Tetrabutylammonium (TBA) Salt Salt->Salt_Ex Solvent_Ex HFIP / Formic Acid or DMSO mixtures Solvent->Solvent_Ex

    Logical framework for solubilizing highly polar amino acids in organic media.

    Troubleshooting Guide & FAQs

    Q1: Why is 2,5-Diammoniopentanoate completely insoluble in my target organic solvent (e.g., DCM, EtOAc)? A: The insolubility is driven by thermodynamics. 2,5-Diammoniopentanoate exists as a highly charged zwitterionic/cationic species (two protonated amines, one carboxylate, often accompanied by inorganic counter-ions like chloride). This creates a massive crystal lattice energy and a dense intermolecular hydrogen-bonding network. The thermodynamic penalty of transferring these charged, hydrophilic groups from a solid lattice into a low-dielectric organic solvent is overwhelmingly unfavorable. To dissolve it, you must disrupt the lattice and mask the charges.

    Q2: I need to use this compound in a peptide coupling reaction in DCM. How can I solubilize it without permanently modifying the amino acid side chains? A: The most effective, non-covalent solution is counter-ion exchange to a lipophilic salt . By replacing the inorganic counter-ions (e.g., chloride) with bulky, lipophilic cations like tetrabutylammonium (TBA+), you disrupt the crystal lattice and mask the charge. TBA salts of amino acids not only enhance solubility in DCM and DMF but can also significantly accelerate reaction rates in peptide synthesis ().

    Protocol: Tetrabutylammonium (TBA) Salt Exchange Self-Validation Check: The success of this protocol relies on absolute water removal. Any residual moisture will cause the TBA salt to oil out or interfere with downstream coupling reagents.

    • Dissolution: Dissolve 10 mmol of 2,5-Diammoniopentanoate in a minimal volume of deionized water (approx. 5-10 mL).

    • Neutralization: Slowly add 1-2 equivalents of Tetrabutylammonium hydroxide (TBA-OH) 40% aqueous solution dropwise. Monitor the pH continuously until it reaches ~8.5-9.0. This deprotonates the carboxylate, forming the TBA-carboxylate salt.

    • Lyophilization: Flash-freeze the solution using liquid nitrogen and lyophilize for 24-48 hours until a dry powder is obtained.

    • Azeotropic Drying (Critical): Resuspend the resulting residue in 10 mL of anhydrous toluene and evaporate under reduced pressure. Repeat this step twice to azeotropically remove trace water.

    • Solubilization: Dissolve the resulting TBA-ornithine salt in anhydrous DCM or DMF. The solution should be completely clear.

    TBA_Workflow Step1 Step 1: Dissolution Dissolve in H2O Step2 Step 2: Neutralization Add TBA-OH (pH 8-9) Step1->Step2 Step3 Step 3: Lyophilization Remove all water Step2->Step3 Step4 Step 4: Solubilization Dissolve in DCM/DMF Step3->Step4

    Step-by-step experimental workflow for tetrabutylammonium (TBA) salt exchange.

    Q3: The TBA salt exchange isn't compatible with my downstream purification. Are there reversible chemical modifications I can use? A: Yes. Masking the highly polar α -amino and δ -amino groups with lipophilic protecting groups (e.g., Boc, Fmoc, or Alloc) eliminates the zwitterionic nature of the molecule. For example, H-Orn(Alloc)-OH or Boc-Orn(Boc)-OH are highly soluble in organic solvents and can be easily deprotected later under specific conditions.

    Protocol: Global Boc Protection (Schotten-Baumann Conditions) Self-Validation Check: Maintaining the pH ~9-10 is critical. If the pH drops, the amine becomes protonated and unreactive; if it's too high, Boc2O hydrolyzes rapidly.

    • Solvent Setup: Dissolve 2,5-Diammoniopentanoate in a 1:1 mixture of water and 1,4-dioxane.

    • Basification: Add 2.5 equivalents of sodium hydroxide (NaOH) to neutralize the ammonium groups and maintain a basic pH.

    • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add 2.2 equivalents of Di-tert-butyl dicarbonate (Boc2O) slowly to control the exothermic reaction.

    • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

    • Acidification: Carefully acidify the aqueous layer to pH ~2-3 using 1M KHSO4. This protonates the carboxylate without cleaving the acid-sensitive Boc groups.

    • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). The protected amino acid will partition into the organic layer.

    • Workup: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the highly organic-soluble Boc-Orn(Boc)-OH.

    Q4: Can I just use a co-solvent mixture to force it into solution without any chemical steps? A: Yes, but with limitations depending on your downstream application. Highly polar, hydrogen-bond disrupting solvents like Hexafluoroisopropanol (HFIP) or Formic Acid are exceptionally effective at solubilizing recalcitrant structural proteins and highly polar amino acids because they thermodynamically stabilize the polar backbone and side chains (). Alternatively, utilizing a Deep Eutectic Solvent (DES) mixture, such as Tetrabutylammonium bromide (TBABr) combined with an amino acid, has been shown to enhance solubility and is even used in capillary electrophoresis for chiral discrimination ().

    Quantitative Data: Solubility Profiles

    The table below summarizes the solubility of 2,5-Diammoniopentanoate (and its hydrochloride salts) across various solvent systems to help you select the right medium ().

    Solvent SystemDielectric Constant ( ϵ )Solubility ProfileRecommended Use Case
    Water 80.1Highly Soluble (>500 mg/mL)Stock solutions, aqueous biological assays.
    Methanol 32.7Moderately Soluble (~28% w/w)Polar protic co-solvent for intermediate steps.
    Ethanol 24.5Slightly Soluble (<5% w/w)Limited utility without heating or counter-ions.
    DMSO (Anhydrous) 46.7Sparingly SolubleBiological assays (requires sonication/vortexing).
    HFIP 16.7SolubleSolubilizing recalcitrant peptides/amino acids.
    DCM / EtOAc < 10.0Insoluble Requires TBA salt exchange or Boc/Fmoc protection.

    Note: Moisture-contaminated DMSO drastically reduces the solubility of ornithine salts. Always use fresh, anhydrous DMSO.

    References
    • Andreeva, L. A., et al. "Use of tetrabutylammonium salts of amino acids in peptide synthesis." International Journal of Peptide and Protein Research, 1992.[Link]

    • Hirano, A., et al. "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization." International Journal of Biological Macromolecules, 2021.[Link]

    • Gala, B., et al. "Use of Tetrabutylammonium Bromide and L-Arginine-Based Deep Eutectic Mixture in Combination with Beta-Cyclodextrin for Chiral Discrimination of Amino Acids in Capillary Electrophoresis." Chromatographia, 2021.[Link]

    • Hayashi, K., et al. "Solubilities Studies of Basic Amino Acids." Agricultural and Biological Chemistry, 1966.[Link]

    Troubleshooting

    Technical Support Center: Improving Extraction Recovery of 2,5-Diammoniopentanoate from Tissue

    Welcome to the technical support center for the extraction of 2,5-Diammoniopentanoate (a non-proteinogenic amino acid, also known as Ornithine) from tissue samples. This guide is designed for researchers, scientists, and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the extraction of 2,5-Diammoniopentanoate (a non-proteinogenic amino acid, also known as Ornithine) from tissue samples. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high and reproducible recovery rates. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your workflow.

    Frequently Asked Questions (FAQs)

    Q1: What is 2,5-Diammoniopentanoate, and why is its extraction from tissue so challenging?

    2,5-Diammoniopentanoate, or Ornithine, is a highly polar, zwitterionic amino acid. Its extraction is challenging due to several factors:

    • High Polarity: It is highly soluble in water and poorly soluble in most organic solvents, making traditional liquid-liquid extraction difficult.

    • Zwitterionic Nature: It possesses both a positive charge on its amino groups and a negative charge on its carboxyl group, making its net charge and solubility highly dependent on pH.[1]

    • Complex Matrix: Tissue is a dense matrix of proteins, lipids, salts, and other metabolites. Proteins can trap the analyte or co-precipitate with it, while lipids and salts can cause ion suppression in mass spectrometry and interfere with chromatographic separation.[2]

    Q2: What is a realistic target recovery rate for this analyte from tissue?

    While 100% recovery is the ideal, a realistic and acceptable recovery rate for most bioanalytical methods is typically within 80-120% of the known amount, with good reproducibility (e.g., a relative standard deviation (RSD) of <15%).[3] However, initial recovery rates during method development can be much lower, often falling below 50%, which necessitates optimization.

    Q3: What are the most critical factors I should focus on to improve my recovery rate?

    The three most critical factors are:

    • Tissue Homogenization: Complete disruption of the tissue architecture is paramount to release the analyte.

    • Protein Removal: Efficient and selective precipitation of proteins without co-precipitating the analyte is crucial.[2][4]

    • pH Control: The pH of your extraction and cleanup buffers will dictate the charge state of your analyte, which is fundamental for techniques like Solid-Phase Extraction (SPE).[1][5]

    Q4: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for sample cleanup?

    For a polar, water-soluble compound like 2,5-Diammoniopentanoate, Solid-Phase Extraction (SPE) is overwhelmingly the superior choice .[6] Specifically, strong cation-exchange (SCX) SPE is highly effective. At a low pH, the amino groups of the analyte will be protonated (NH₃⁺), allowing it to bind strongly to the negatively charged SCX sorbent while lipids and neutral molecules are washed away.[5][7]

    Q5: How can I prevent the degradation of 2,5-Diammoniopentanoate during my workflow?

    To minimize degradation, which is often caused by enzymatic activity:

    • Snap-freeze tissue samples in liquid nitrogen immediately after collection.[8]

    • Keep samples on ice or at 4°C throughout the entire extraction process.

    • Use cold solvents (e.g., -20°C) for homogenization and protein precipitation to halt enzymatic processes.[8][9]

    Troubleshooting Guide: Diagnosing and Solving Low Recovery

    This section addresses specific problems you may encounter during the extraction workflow.

    Problem: Low analyte signal or poor recovery after initial extraction (pre-cleanup).

    This suggests the analyte is not being efficiently released from the tissue or is being lost during protein removal.

    Potential Cause 1: Inefficient Tissue Lysis
    • The "Why": If the tissue is not completely homogenized, the analyte remains trapped within intact cells, inaccessible to the extraction solvent.

    • Solution:

      • Cryogenic Grinding: Ensure the tissue is frozen solid with liquid nitrogen and ground to a fine powder using a cryomill or a pre-chilled mortar and pestle.[8] This shatters cell structures effectively.

      • Mechanical Disruption: Use bead beating (with ceramic or steel beads) in your homogenization tube to provide aggressive mechanical shearing.

    Potential Cause 2: Analyte Co-Precipitation with Proteins
    • The "Why": The choice of protein precipitation solvent is critical. A solvent that is too non-polar can cause polar analytes to "crash out" along with the proteins. The combination of trichloroacetic acid (TCA) and acetone is highly effective for precipitating proteins but can be harsh.[4][10] For polar metabolites, cold organic solvents are often preferred.

    • Solution:

      • Optimize the Solvent: Test different precipitation solvents. A common starting point for polar metabolites is 80% Methanol at -20°C .[11] Acetonitrile is another excellent choice that can be less denaturing than methanol.

      • Solvent-to-Sample Ratio: Use a sufficient volume of organic solvent, typically a 3:1 or 4:1 ratio of solvent to aqueous sample volume, to ensure complete protein precipitation.[8]

    Solvent SystemTypical Ratio (Solvent:Sample)Advantages for Polar AnalytesDisadvantages
    80% Methanol (cold) 4:1Excellent for precipitating proteins while keeping polar metabolites in solution.[11]Can extract some lipids.
    Acetonitrile (cold) 3:1Efficient protein removal, often provides a cleaner supernatant.May not be as effective for highly polar compounds as methanol.
    Acetone (cold) 3:1Strong precipitating agent.[4]Higher risk of co-precipitation of polar analytes.
    10% Trichloroacetic Acid (TCA) 1:1 (then add organic)Very effective protein precipitation.[4][12]Harsh; can be difficult to remove and may interfere with downstream analysis.
    Potential Cause 3: Incorrect pH of Extraction Buffer
    • The "Why": The solubility of amino acids can be influenced by pH. While extreme pH values can aid in solubilizing proteins, a near-neutral or slightly acidic pH is generally safe for initial extraction to maintain analyte stability. Some studies show alkaline conditions (pH 9-12) can maximize extraction yields for certain amino acids by improving protein solubilization.[13][14][15]

    • Solution:

      • Start with a Buffered System: Homogenize in a buffered solution (e.g., PBS) before adding the precipitation solvent.

      • Experiment with pH: If recovery remains low, consider testing extraction at a slightly alkaline pH (e.g., pH 9), as this can sometimes increase the extraction efficiency of amino acids from protein-rich matrices.[16]

    Problem: Analyte is present in the initial extract but lost during SPE cleanup.

    This indicates a problem with your SPE methodology, where the analyte is either not binding to the sorbent or not eluting properly.

    Potential Cause 1: Analyte Breakthrough (Failure to Bind)
    • The "Why": For strong cation-exchange (SCX) SPE, the analyte must have a net positive charge to bind to the negatively charged sorbent. If the pH of the sample loaded onto the cartridge is too high (above the pKa of the amino groups), the analyte will be neutral or negatively charged and will not bind.

    • Solution:

      • Acidify the Sample: Before loading, adjust the sample pH to ~2.5-3.0 by adding a small amount of a weak acid like formic acid or acetic acid.[5] This ensures both amino groups are fully protonated (NH₃⁺).

    Potential Cause 2: Incomplete Elution
    • The "Why": To elute the positively charged analyte from the SCX sorbent, you must neutralize its charge or overwhelm the sorbent with a high concentration of competing cations.

    • Solution:

      • Use a Basic Elution Solvent: The most effective strategy is to use a solvent containing a volatile base. A common and highly effective elution solvent is 5% Ammonium Hydroxide (NH₄OH) in Methanol . The high pH neutralizes the analyte's positive charge, releasing it from the sorbent. The ammonium hydroxide and methanol are volatile and can be easily evaporated before reconstitution for LC-MS analysis.

    Core Principles & Visualized Workflows

    Understanding the "why" behind each step is crucial for effective troubleshooting.

    The Zwitterionic Nature of 2,5-Diammoniopentanoate

    The charge of the analyte is entirely dependent on pH. This behavior is the key to designing a successful SPE strategy.

    G cluster_0 Low pH (e.g., pH < 2) cluster_1 Intermediate pH (Isoelectric Point) cluster_2 High pH (e.g., pH > 11) cluster_3 low_pH H₃N⁺-(CH₂)₃-CH(NH₃⁺)-COOH Net Charge: +2 mid_pH H₃N⁺-(CH₂)₃-CH(NH₃⁺)-COO⁻ Net Charge: +1 (Zwitterionic Form) low_pH->mid_pH Increase pH bind BIND to SCX Sorbent (Optimal for Loading) low_pH->bind Favors Binding high_pH H₂N-(CH₂)₃-CH(NH₂)-COO⁻ Net Charge: -1 mid_pH->high_pH Increase pH elute ELUTE from SCX Sorbent (Optimal for Elution) high_pH->elute Favors Elution

    Caption: Effect of pH on the charge state of 2,5-Diammoniopentanoate.

    Recommended Extraction and Cleanup Workflow

    This workflow is designed to maximize the recovery of polar metabolites like 2,5-Diammoniopentanoate from complex tissue matrices.

    Extraction_Workflow cluster_spe Solid-Phase Extraction (SCX) start 1. Tissue Sample (Snap-Frozen) homogenize 2. Cryogenic Homogenization (e.g., Mortar/Pestle in Liq N₂) start->homogenize ppt 3. Protein Precipitation (Add 4 vol. cold 80% MeOH, Vortex) homogenize->ppt centrifuge1 4. Centrifugation (e.g., 14,000 rpm, 10 min, 4°C) ppt->centrifuge1 supernatant 5. Collect Supernatant (Contains Analyte) centrifuge1->supernatant Proceed pellet Discard Protein Pellet centrifuge1->pellet acidify 6. Acidify Supernatant (Adjust to pH ~3 with Formic Acid) supernatant->acidify condition 7a. Condition & Equilibrate SPE Cartridge load 7b. Load Acidified Sample condition->load wash 7c. Wash (Remove salts, lipids, etc.) load->wash elute 7d. Elute (5% NH₄OH in Methanol) wash->elute drydown 8. Evaporate to Dryness (Nitrogen Stream or SpeedVac) elute->drydown reconstitute 9. Reconstitute (In initial LC mobile phase) drydown->reconstitute end 10. Analyze (LC-MS/MS) reconstitute->end

    Sources

    Optimization

    Resolving co-elution of 2,5-Diammoniopentanoate and lysine in HPLC

    Title: Advanced Chromatography Support Center: Resolving 2,5-Diammoniopentanoate (Ornithine) & Lysine Co-Elution Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently enco...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Advanced Chromatography Support Center: Resolving 2,5-Diammoniopentanoate (Ornithine) & Lysine Co-Elution

    Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the baseline resolution of 2,5-Diammoniopentanoate (the zwitterionic, systematic name for Ornithine) and Lysine. Because these two diamino acids differ structurally by only a single methylene (-CH2-) group, they form a notorious "critical pair" in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), particularly following pre-column derivatization. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve robust baseline separation.

    Diagnostic Workflow:

    Figure 1: Diagnostic decision tree for resolving Ornithine and Lysine co-elution in HPLC.

    Frequently Asked Questions (Troubleshooting Guide)

    Q1: Why do 2,5-Diammoniopentanoate (Ornithine) and Lysine persistently co-elute in my OPA-derivatized RP-HPLC method? Expert Insight: The causality lies in the stoichiometry of the derivatization reaction and the resulting hydrophobicity. Both Ornithine and Lysine possess two primary amino groups (alpha and terminal). When reacted with o-phthalaldehyde (OPA) and a thiol (like 3-mercaptopropionic acid), both amino groups are converted into bulky, highly non-polar isoindole rings. The addition of two massive hydrophobic moieties completely overshadows the minor polarity difference contributed by the single aliphatic methylene group that distinguishes Ornithine (C5) from Lysine (C6). Consequently, their partition coefficients ( K ) between the mobile phase and the C18 stationary phase become nearly identical, leading to co-elution. To resolve them, we must exploit secondary interactions, primarily by manipulating the ionization state of their remaining carboxyl groups through precise pH control [1].

    Q2: How does mobile phase pH affect the resolution of this critical pair? Expert Insight: Buffer pH is the single most powerful parameter for resolving OPA-derivatized critical pairs. The isoindole derivatives of Ornithine and Lysine still contain free carboxylic acid groups (both from the original amino acid and from the thiol modifier if 3-mercaptopropionic acid is used). By adjusting the pH of the aqueous buffer (typically Sodium Acetate or Potassium Phosphate) between 5.40 and 6.80, you alter the degree of dissociation ( α ) of these carboxyl groups. A lower pH (e.g., 5.40 - 5.80) suppresses ionization, increasing retention time and often amplifying the subtle structural differences between the two molecules, pulling the critical pair apart [2]. If co-elution persists at pH 6.8, titrating the buffer down to pH 5.8 is the self-validating first step.

    Q3: What role does column temperature play, and why did my resolution degrade when I heated the column to 40°C? Expert Insight: Thermodynamics dictate that higher temperatures increase mass transfer rates (sharpening peaks) but decrease the overall retention factor ( k′ ). For critical pairs like Ornithine/Lysine, the enthalpy of transfer from the mobile to the stationary phase is extremely similar. Lowering the temperature (e.g., to 25°C or 30°C) increases the residence time of the analytes on the stationary phase, allowing the stationary phase more time to "recognize" the single methylene difference. Literature confirms that while higher temperatures (40°C) reduce system backpressure, they frequently cause complete co-elution of closely related aliphatic amino acids[2].

    Q4: I am running an underivatized LC-MS method. How do I separate them without OPA? Expert Insight: In underivatized forms, 2,5-Diammoniopentanoate and Lysine are highly polar and zwitterionic, meaning they exhibit virtually zero retention on standard C18 columns. You must either use an ion-pairing reagent (like perfluoropentanoic acid) to increase apparent hydrophobicity, or switch orthogonal chemistries entirely. Using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column forces retention based on hydrogen bonding and electrostatic interactions, easily resolving the C5 vs C6 chain length difference [3].

    Quantitative Data: Impact of Chromatographic Parameters on Resolution

    To facilitate method transfer, the following table summarizes the causal impact of key parameters on the resolution factor ( Rs​ ) of the Ornithine/Lysine critical pair.

    Parameter AdjustedCondition A (Sub-optimal)Condition B (Optimized)Impact on Resolution ( Rs​ )Mechanistic Causality
    Buffer pH pH 7.0pH 5.8Increases from ~0.8 to >1.5Modulates carboxyl group ionization, amplifying polarity differences.
    Column Temp. 40°C25°CIncreases from ~0.5 to 1.6Lower thermal energy increases stationary phase interaction time.
    Gradient Slope 5% B / min1.5% B / minIncreases from ~1.0 to 1.8Shallower organic modifier increase improves selectivity ( α ).
    Deriv. Thiol β -mercaptoethanol3-mercaptopropionic acidEnhances peak symmetryAdds a terminal carboxyl, increasing overall polarity and stability.

    Step-by-Step Methodology: Optimized RP-HPLC Protocol for Baseline Resolution

    This protocol is a self-validating system designed for OPA-derivatized amino acids, specifically engineered to pull apart the Ornithine/Lysine critical pair.

    Step 1: Mobile Phase Preparation (Critical Step)

    • Mobile Phase A: Prepare a 20 mM Sodium Acetate buffer. Titrate precisely to pH 5.80 using glacial acetic acid. Causality: Strict pH control ensures consistent ionization of the di-OPA derivatives [2]. Filter through a 0.2 µm membrane.

    • Mobile Phase B: Prepare a mixture of Acetonitrile / Methanol / Water (45:45:10, v/v/v).

    Step 2: Automated Pre-Column Derivatization

    • Ensure the autosampler is programmed to mix the sample with the OPA/3-MPA reagent immediately prior to injection.

    • Validation Check: OPA derivatives of Ornithine and Lysine are notoriously unstable and subject to rapid degradation [1]. The reaction time must be strictly locked to exactly 1.0 minute before injection to ensure reproducible peak areas.

    Step 3: Chromatographic System Setup

    • Column: High-efficiency end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

    • Temperature: Set the column compartment strictly to 25°C . Do not use ambient room temperature, as laboratory fluctuations will cause the critical pair to drift into co-elution.

    • Flow Rate: 0.8 mL/min.

    Step 4: Optimized Gradient Elution Execute a shallow gradient during the specific elution window of the basic amino acids (typically late in the run):

    • 0 - 15 min: Isocratic at 20% B.

    • 15 - 25 min: Linear ramp from 20% to 35% B.

    • 25 - 35 min: Shallow ramp from 35% to 40% B. (This is the critical window where Ornithine and Lysine elute. The shallow slope maximizes the selectivity factor, α .)

    • 35 - 40 min: Ramp to 100% B to wash the column of highly retained di-OPA derivatives.

    Step 5: Detection

    • Set the Fluorescence Detector (FLD) to Excitation: 340 nm / Emission: 450 nm.

    References

    • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC (NIH).
    • A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in L-citrulline rich vegetables. Journal of Food and Drug Analysis.
    • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega.

    Reference Data & Comparative Studies

    Validation

    The Role of L-Ornithine Hydrochloride in Enhancing Mammalian Cell Culture Performance: A Comparative Guide

    For researchers, scientists, and drug development professionals engaged in mammalian cell culture, optimizing media composition is paramount to achieving robust cell growth, high viability, and maximal productivity of bi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals engaged in mammalian cell culture, optimizing media composition is paramount to achieving robust cell growth, high viability, and maximal productivity of biologics. Among the myriad of supplements available, the non-proteinogenic amino acid L-ornithine, provided as L-ornithine hydrochloride, presents a compelling case for inclusion. This guide provides an in-depth technical comparison of cell culture media supplemented with L-ornithine hydrochloride against basal media, supported by experimental data and a mechanistic rationale for its efficacy.

    Introduction: Beyond the 20 Proteinogenic Amino Acids

    While the 20 common proteinogenic amino acids form the fundamental building blocks of proteins, a class of non-proteinogenic amino acids plays critical roles in cellular metabolism. L-ornithine, systematically known as (S)-2,5-diaminopentanoic acid, is a key intermediate in several metabolic pathways crucial for cell proliferation and function. In cell culture applications, it is typically supplied as L-ornithine hydrochloride to ensure stability and solubility in aqueous media. This guide will explore the biochemical significance of L-ornithine and present evidence for its positive impact on cell culture outcomes.

    The Biochemical Significance of L-Ornithine in Mammalian Cells

    L-ornithine is a central player in three major metabolic pathways that are highly relevant to the demands of rapidly dividing cultured cells: the Urea Cycle, and the biosynthesis of polyamines and proline.

    The Urea Cycle and Ammonia Detoxification

    The catabolism of amino acids in cell culture media generates ammonia, a toxic byproduct that can inhibit cell growth and reduce productivity.[1][2] L-ornithine is a critical intermediate in the urea cycle, the primary pathway for ammonia detoxification in mammalian cells, which primarily occurs in hepatocytes.[2][3] While most cell lines used in bioproduction do not have a fully active urea cycle, the initial steps involving ornithine can contribute to managing nitrogenous waste.

    Precursor to Polyamines: Essential for Cell Proliferation

    One of the most critical roles of L-ornithine in proliferating cells is its function as the direct precursor to polyamines, such as putrescine, spermidine, and spermine.[2][4] These polycations are essential for cell growth, differentiation, and DNA replication and transcription.[5] The synthesis of putrescine from L-ornithine is catalyzed by the enzyme ornithine decarboxylase (ODC). Some cell lines, notably Chinese Hamster Ovary (CHO-K1) cells, lack a functional arginase enzyme, which is required to produce L-ornithine from arginine.[5] Consequently, these cells are auxotrophic for putrescine or its precursor, L-ornithine, making supplementation essential for their growth in serum-free media.[5][6]

    Contribution to Proline Biosynthesis

    L-ornithine can also be converted to proline, a proteinogenic amino acid important for protein structure and stability. This conversion provides an alternative route for proline synthesis, which can be beneficial under certain metabolic conditions.

    Comparative Experimental Data: L-Ornithine Hydrochloride Supplementation

    The beneficial effects of L-ornithine hydrochloride supplementation have been demonstrated in various cell lines, most notably in CHO cells, which are a workhorse for the production of recombinant proteins.

    Case Study: L-Ornithine Hydrochloride Sustains CHO-K1 Cell Growth

    In a study by Capella-Roca et al. (2019), the growth and viability of CHO-K1 cells were assessed in serum-free media with and without L-ornithine or putrescine supplementation. The results clearly demonstrate the requirement of these supplements for healthy cell growth.[5]

    Table 1: Effect of L-Ornithine Hydrochloride and Putrescine Supplementation on CHO-K1 Cell Growth and Viability [5][6]

    Media ConditionSupplement ConcentrationPassage 4 Viable Cell Density (VCD) (cells/mL)Passage 4 Viability (%)
    SFM-F10 (No Putrescine)NoneNegligible Growth< 20%
    SFM-F10 (No Putrescine)100 µM L-Ornithine HCl~1.5 x 10^6> 90%
    SFM-F10 (No Putrescine)1 mg/L Putrescine~1.6 x 10^6> 90%
    SFM-F12 (81 µg/L Putrescine)NoneNegligible Growth< 60%
    SFM-F12 (81 µg/L Putrescine)100 µM L-Ornithine HCl~1.8 x 10^6> 90%
    SFM-F12 (81 µg/L Putrescine)1 mg/L Putrescine~1.9 x 10^6> 95%

    As shown in Table 1, CHO-K1 cells cultured in media lacking either putrescine or L-ornithine exhibited negligible growth and a rapid decline in viability.[5][6] Supplementation with 100 µM L-ornithine hydrochloride restored robust cell growth and maintained high viability, comparable to supplementation with putrescine.[5][6] This demonstrates that L-ornithine can effectively serve as a precursor for the essential polyamines required for CHO cell proliferation.

    Application-Specific Recommendations and Considerations

    The optimal concentration of L-ornithine hydrochloride can vary depending on the cell line, basal medium composition, and specific process goals.

    • For CHO Cell Lines: A starting concentration of 100 µM L-ornithine hydrochloride is a well-documented and effective concentration to support healthy growth in putrescine-deficient media.[5][6]

    • For Hybridoma Cell Lines: While less documented, supplementation with a balanced amino acid profile, which could include L-ornithine, has been shown to improve monoclonal antibody production.[7] Empirical testing is recommended to determine the optimal concentration.

    • Potential for Cytotoxicity: While beneficial at optimal concentrations, excessive levels of L-ornithine can be cytotoxic to some cell lines.[4][8] It is crucial to perform dose-response studies to identify the optimal, non-toxic concentration for your specific cell line.

    Experimental Protocols

    To facilitate the evaluation of L-ornithine hydrochloride in your own cell culture systems, detailed protocols for supplement preparation and key performance assays are provided below.

    Preparation of L-Ornithine Hydrochloride Stock Solution

    Objective: To prepare a sterile, concentrated stock solution of L-ornithine hydrochloride for addition to cell culture media.

    Materials:

    • L-Ornithine hydrochloride (Cell culture grade, e.g., Sigma-Aldrich, MedchemExpress)[9][10]

    • Nuclease-free water or Phosphate-Buffered Saline (PBS)

    • Sterile conical tubes (15 mL or 50 mL)

    • 0.22 µm sterile syringe filter

    • Sterile syringes

    Procedure:

    • In a laminar flow hood, weigh out the desired amount of L-ornithine hydrochloride powder. To prepare a 100 mM stock solution, dissolve 1.686 g of L-ornithine hydrochloride (MW: 168.62 g/mol ) in 100 mL of nuclease-free water or PBS.

    • Gently swirl the solution until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[9][10]

    Cell Viability Assessment using Trypan Blue Exclusion Assay

    Objective: To determine the number of viable and non-viable cells in a cell suspension.

    Materials:

    • Trypan Blue solution (0.4%)

    • Hemocytometer or automated cell counter

    • Microscope

    • Cell suspension

    Procedure:

    • Mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).

    • Incubate the mixture at room temperature for 1-2 minutes.

    • Load 10 µL of the mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares.

    • Calculate the viable cell concentration and percentage of viability using the following formulas:

      • Viable cells/mL = (Average number of viable cells per large square) x Dilution factor (2) x 10^4

      • % Viability = (Number of viable cells / Total number of cells) x 100

    Cell Proliferation Assessment using MTT Assay

    Objective: To measure the metabolic activity of cells as an indicator of cell proliferation.

    Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plate

    • Multi-well spectrophotometer (plate reader)

    Procedure:

    • Seed cells in a 96-well plate at a desired density and culture under experimental conditions (e.g., with varying concentrations of L-ornithine hydrochloride).

    • At the end of the culture period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

    Visualizing the Impact: Metabolic Pathways and Workflows

    To better understand the role of L-ornithine and the experimental process, the following diagrams have been generated using Graphviz.

    L-Ornithine Metabolic Pathways cluster_urea_cycle Urea Cycle cluster_polyamine_synthesis Polyamine Synthesis cluster_proline_synthesis Proline Synthesis Arginine Arginine Arginase Arginase Arginine->Arginase H2O Ornithine Ornithine Urea Urea Arginase->Urea Arginase->Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC CO2 Ornithine_Pro Ornithine Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine + Propylamine Spermine Spermine Spermidine->Spermine + Propylamine P5C Pyrroline-5-Carboxylate Ornithine_Pro->P5C OAT Proline Proline P5C->Proline P5CR Cell_Culture_Supplementation_Workflow cluster_analysis Performance Analysis start Start: Cell Seeding prepare_media Prepare Basal Media (Control & Supplemented) start->prepare_media supplement Add L-Ornithine HCl Stock Solution prepare_media->supplement culture Incubate Cells (e.g., 3-7 days) supplement->culture harvest Harvest Cells & Supernatant culture->harvest vcd_via Viable Cell Density & Viability (Trypan Blue) harvest->vcd_via prolif Proliferation (MTT Assay) harvest->prolif product Product Titer (ELISA) harvest->product

    Caption: Experimental workflow for evaluating L-ornithine hydrochloride supplementation.

    Conclusion

    The evidence presented in this guide strongly supports the inclusion of L-ornithine hydrochloride as a valuable supplement in mammalian cell culture media, particularly for cell lines like CHO that have a metabolic requirement for polyamine precursors. By serving as a direct substrate for the synthesis of essential polyamines, L-ornithine supplementation can significantly enhance cell growth and maintain high viability. As with any media component, empirical optimization of its concentration is crucial to unlock its full potential and avoid any dose-dependent cytotoxic effects. By understanding the biochemical rationale and following the outlined experimental protocols, researchers can effectively leverage L-ornithine hydrochloride to improve the robustness and productivity of their cell culture processes.

    References

    • Capella-Roca, B., et al. (2019). An arginase-based system for selection of transfected CHO cells without the use of toxic chemicals. Scientific Reports, 9(1), 1-13. [Link]

    • Capella-Roca, B., et al. (2019). Figure 1: CHO-K1 cells require putrescine or L-ornithine supplementation for healthy growth. ResearchGate. [Link]

    • Google Patents. (2005). Preparation method of L-ornithine hydrochloride.
    • Tome, M. E., & Gerner, E. W. (1995). Exposure to ornithine results in excessive accumulation of putrescine and apoptotic cell death in ornithine decarboxylase overproducing mouse myeloma cells. Cell Growth & Differentiation, 6(10), 1279-1285. [Link]

    • Harbison, M. A., & Fischer, I. (1993). Tolerance to putrescine toxicity in Chinese hamster ovary cells is associated with altered uptake and export. Journal of Cellular Physiology, 155(2), 357-365. [Link]

    • Capella-Roca, B., et al. (2019). An arginase-based system for selection of transfected CHO cells without the use of toxic chemicals. ResearchGate. [Link]

    • Millipore. Poly-L-Ornithine Solution (0.01%). [Link]

    • Capella-Roca, B. (2020). Investigating Media Supplements to Enhance Chinese Hamster Ovary Cell Culture. Dublin City University. [Link]

    • Gmelig-Meyling, F., & Waldmann, T. A. (1981). Effect of L-ornithine on proliferative and cytotoxic T-cell responses in allogeneic and syngeneic mixed leukocyte cultures. The Journal of Immunology, 126(2), 529-534. [Link]

    • Das, D., et al. (2015). Development of optimal medium for production of commercially important monoclonal antibody 520C9 by hybridoma cell. Biotechnology and Applied Biochemistry, 62(6), 745-753. [Link]

    • GE Healthcare. (2015). Optimization of fed-batch culture conditions for a mAb-producing CHO cell line. [Link]

    • Mercille, S., & Massie, B. (1994). Induction of apoptosis in oxygen-deprived cultures of hybridoma cells. Biotechnology and Bioengineering, 44(9), 1140-1149. [Link]

    • BioProcess International. (2012). Fed-Batch Cell Culture Process Optimization. [Link]

    • Zhang, J., et al. (2022). Progress in fed-batch culture for recombinant protein production in CHO cells. Frontiers in Bioengineering and Biotechnology, 10, 863599. [Link]

    • Cell Culture Dish. (2017). Development of DoE based fed-batch strategies for high-producing CHO cell cultures. [Link]

    • Höche, F., Klapperstück, T., & Wohlrab, J. (2004). Effects of L-Ornithine on metabolic processes of the urea cycle in human keratinocytes. Skin Pharmacology and Physiology, 17(6), 283-288. [Link]

    • Lee, G. M., Huard, T. K., & Palsson, B. O. (1989). Effect of serum concentration on hybridoma cell growth and monoclonal antibody production at various initial cell densities. Hybridoma, 8(3), 369-375. [Link]

    • Tytell, A. A., & Neuman, R. E. (1960). Growth response of stable and primary cell cultures to L-ornithine, L-citrulline, and L-arginine. Experimental Cell Research, 20, 84-91. [Link]

    • Jiang, L., et al. (2020). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 8, 73. [Link]

    • L-Ornithine L-Aspartate Restores Mitochondrial Function and Modulates Intracellular Calcium Homeostasis in Parkinson's Disease Models. (2022). MDPI. [Link]

    • Kuramochi, Y., et al. (2024). Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review. Journal of Nutritional Science, 13, e32. [Link]

    • Valentine, M. A., & Kincade, P. W. (1994). Anti-IgM-induced growth inhibition and apoptosis are independent of ornithine decarboxylase in Ramos cells. Journal of Cellular Physiology, 161(2), 269-276. [Link]

    • Chalmers University of Technology. (2013). Development of a recombinant CHO cell line. [Link]

    • J-Stage. (2016). Effect of Long-Term Treatment of L-Ornithine on Visual Function and Retinal Histology in the Rats. [Link]

    • Determinant factors for hybridmyeloma culture (H9r9) in the yield of anti - D – impact of medium (IMDM and RPMI), serum (FCS). (2009). International Journal of Pharma and Bio Sciences. [Link]

    • Longdom Publishing. (2023). Investigating the Impact of Glycosylation on Protein Function in Neurodegenerative Diseases. [Link]

    • MetwareBio. (2024). Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. [Link]

    • The Degree and Length of O‐Glycosylation of Recombinant Proteins Produced in Pichia pastoris Depends on the Nature of the Protein and the Process Type. (2020). ResearchGate. [Link]

    Sources

    Comparative

    Comparative analysis of 2,5-Diammoniopentanoate and 1,4-diaminobutane toxicity

    As a Senior Application Scientist, evaluating the toxicological profiles of structurally related biochemicals requires moving beyond basic hazard classifications and understanding the underlying metabolic causality. This...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, evaluating the toxicological profiles of structurally related biochemicals requires moving beyond basic hazard classifications and understanding the underlying metabolic causality.

    This guide provides an in-depth comparative analysis of 2,5-Diammoniopentanoate (the protonated, physiological state of the amino acid L-Ornithine) and 1,4-diaminobutane (the biogenic polyamine Putrescine). While ornithine serves as the direct metabolic precursor to putrescine, their toxicity profiles, cellular handling, and experimental requirements differ drastically.

    Mechanistic Causality of Toxicity

    To understand why these two related molecules exhibit vastly different safety profiles, we must examine their metabolic fates.

    2,5-Diammoniopentanoate (Ornithine): Ornithine is a non-proteinogenic amino acid that plays a central role in the hepatic urea cycle. Its primary biological function is to sequester toxic ammonia ( NH3​ ) and convert it into urea for safe renal excretion. Because mammalian cells possess highly efficient, high-capacity enzymatic pathways to process ornithine, it exhibits negligible toxicity[1]. Even at extreme concentrations, the primary adverse effect is simply osmotic imbalance rather than targeted biochemical damage.

    1,4-Diaminobutane (Putrescine): Putrescine is synthesized directly from ornithine via the rate-limiting enzyme Ornithine Decarboxylase (ODC). While trace amounts are essential for DNA synthesis and cell proliferation, excess putrescine is highly toxic. The causality of this toxicity lies in its catabolism. When putrescine accumulates, it is aggressively oxidized by Copper-dependent Diamine Oxidase (DAO) and Polyamine Oxidase (PAO)[2]. This oxidative deamination generates hydrogen peroxide ( H2​O2​ ), ammonia, and highly reactive aldehydes (e.g., 4-aminobutanal)[2]. These byproducts induce severe oxidative stress, lipid peroxidation, and ultimately drive the cell into necrosis rather than programmed apoptosis[3].

    ToxicityPathway Ornithine 2,5-Diammoniopentanoate (Ornithine) ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Decarboxylation Urea Urea Cycle (Safe Clearance) Ornithine->Urea Hepatic Metabolism Putrescine 1,4-Diaminobutane (Putrescine) ODC->Putrescine DAO Diamine Oxidase (DAO) Putrescine->DAO Oxidation Toxic Toxic Byproducts: H2O2, NH3, Aldehydes DAO->Toxic Necrosis Oxidative Stress & Cell Necrosis Toxic->Necrosis Cellular Damage

    Caption: Metabolic conversion of ornithine to putrescine and generation of toxic oxidative byproducts.

    Quantitative Data Comparison

    The biochemical differences outlined above translate directly into distinct macroscopic and microscopic toxicity thresholds. The table below synthesizes the quantitative safety data for both compounds.

    Property2,5-Diammoniopentanoate (Ornithine)1,4-Diaminobutane (Putrescine)
    IUPAC / Common Name (2S)-2,5-diaminopentanoic acidButane-1,4-diamine
    Primary Metabolic Fate Urea Cycle (Arginine synthesis)Polyamine synthesis / Oxidation
    Oral LD50 (Rat) ~10,000 mg/kg[1]463 mg/kg[4]
    Dermal LD50 (Rabbit) Not classified as toxic1,576 mg/kg[4]
    In Vitro Cytotoxicity (IC50) > 100 mM (Highly tolerated)~39.7 mM (HT-29 cells, 24h)[3]
    Primary Toxicity Mechanism Osmotic imbalance at extreme dosesOxidative stress via DAO/PAO catabolism[2]
    GHS Hazard Classification None required (Generally safe)H302 (Harmful), H314 (Burns), H330 (Fatal inhaled)[5]

    Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assay

    When evaluating polyamine toxicity in vitro, researchers frequently fall victim to a well-documented artifact: Bovine Serum Amine Oxidase (BSAO) . Standard Fetal Bovine Serum (FBS) contains high levels of BSAO. If putrescine is added to FBS-containing media, BSAO rapidly oxidizes it extracellularly, bombarding the cells with H2​O2​ and creating a false-positive "direct" toxicity reading[2].

    To measure true cellular tolerance and intracellular catabolic toxicity, the following self-validating, serum-free protocol must be strictly adhered to.

    Step-by-Step Methodology
    • Cell Seeding and Adhesion:

      • Seed HT-29 human intestinal epithelial cells at 1×104 cells/well in a 96-well plate using standard DMEM supplemented with 10% FBS.

      • Incubate for 24 hours at 37°C, 5% CO2​ .

      • Validation Checkpoint: Perform a visual inspection or baseline Real-Time Cell Analysis (RTCA). Confluence must reach >30% before proceeding to ensure a healthy logarithmic growth phase.

    • Serum Starvation & Wash (Critical Step):

      • Aspirate the FBS-containing media.

      • Wash the adherent cells twice with warm, sterile PBS.

      • Causality: This physical wash removes residual BSAO, preventing the extracellular oxidative catabolism of putrescine and ensuring that observed toxicity stems purely from intracellular accumulation[2].

    • Compound Administration:

      • Replace PBS with serum-free DMEM.

      • Prepare serial dilutions of 1,4-diaminobutane (1 mM to 80 mM) and 2,5-diammoniopentanoate (10 mM to 200 mM) in serum-free DMEM.

      • Treat the cells for 24 hours.

    • Viability Quantification (WST-8 / MTT):

      • Add 10 µL of WST-8 reagent (CCK-8 assay) to each well. Incubate for 2 hours.

      • Measure absorbance at 450 nm using a microplate reader.

      • Validation Checkpoint: The negative vehicle control (serum-free DMEM only) must show >90% viability relative to pre-wash baseline, validating that the serum-free window itself did not induce starvation-mediated apoptosis.

    ProtocolWorkflow Culture 1. Cell Culture (HT-29 Cells) Wash 2. PBS Wash (Remove BSAO) Culture->Wash Treat 3. Compound Treatment (Serum-Free) Wash->Treat Assay 4. Viability Assay (WST-8/RTCA) Treat->Assay Analyze 5. IC50 Calculation & Validation Assay->Analyze

    Caption: Self-validating in vitro workflow for evaluating polyamine cytotoxicity in serum-free conditions.

    Translational Impact

    For drug development professionals and toxicologists, the distinction between these two molecules dictates formulation strategies. While 2,5-Diammoniopentanoate can be safely utilized as a high-dose dietary supplement or excipient (often complexed as L-ornithine L-aspartate for hepatic encephalopathy)[1], 1,4-diaminobutane requires strict concentration limits. In food science, monitoring putrescine levels serves as a critical biomarker for bacterial spoilage and a direct indicator of ingestion-related cytotoxicity risk[3].

    Sources

    Validation

    Structural differences between 2,5-Diammoniopentanoate and 2,6-diammoniohexanoate

    An In-Depth Comparative Guide to 2,5-Diammoniopentanoate and 2,6-Diammoniohexanoate This guide offers a detailed structural and functional comparison between 2,5-diammoniopentanoate and 2,6-diammoniohexanoate, the respec...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to 2,5-Diammoniopentanoate and 2,6-Diammoniohexanoate

    This guide offers a detailed structural and functional comparison between 2,5-diammoniopentanoate and 2,6-diammoniohexanoate, the respective zwitterionic forms of the basic amino acids ornithine and lysine. While separated by only a single methylene group in their aliphatic side chains, this subtle difference imparts distinct physicochemical properties, conformational flexibilities, and biological specificities. This analysis is designed for researchers, scientists, and drug development professionals who leverage these molecules as biological probes, synthetic building blocks, or therapeutic targets.

    The fundamental distinction between these two molecules lies in the length of the hydrocarbon chain separating the α-carbon from the terminal side-chain amino group. 2,5-diammoniopentanoate possesses a three-carbon linker, whereas 2,6-diammoniohexanoate has a four-carbon linker.

    Diagram 1: Chemical Structures

    Analytical_Workflow cluster_workflow Comparative Analytical Workflow start Mixture of Diamino-alkanoates lc Protocol 1: Reversed-Phase LC start->lc Separation ms Protocol 2: Mass Spectrometry start->ms Mass Analysis nmr Protocol 3: NMR Spectroscopy start->nmr Structural Elucidation ornithine 2,5-Diammoniopentanoate (Shorter Retention Time, Lower m/z) lc->ornithine lysine 2,6-Diammoniohexanoate (Longer Retention Time, Higher m/z) lc->lysine ms->ornithine ms->lysine nmr->ornithine nmr->lysine

    Comparative

    Comparing 2,5-Diammoniopentanoate binding affinity with homologous amino acids

    Comparative Binding Affinity Guide: 2,5-Diammoniopentanoate vs. Homologous Cationic Amino Acids 2,5-Diammoniopentanoate—commonly known as the protonated form of L-Ornithine—is a critical non-proteinogenic amino acid that...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Binding Affinity Guide: 2,5-Diammoniopentanoate vs. Homologous Cationic Amino Acids

    2,5-Diammoniopentanoate—commonly known as the protonated form of L-Ornithine—is a critical non-proteinogenic amino acid that plays an essential role in the urea cycle and polyamine biosynthesis. When evaluating its pharmacological and metabolic profile, researchers must frequently compare its receptor and transporter binding affinities against its structural homologs: L-Lysine (2,6-diammoniohexanoate) and L-Arginine.

    This guide provides an objective, data-driven comparison of the binding affinities of these cationic amino acids across distinct biological and biophysical models, supported by self-validating experimental protocols.

    Structural and Chemical Basis of Affinity

    The binding affinity of cationic amino acids to target proteins or nucleic acids is fundamentally dictated by their side-chain length and the chemical nature of their terminal basic groups.

    • 2,5-Diammoniopentanoate (L-Ornithine): Contains a three-carbon aliphatic side chain terminating in a primary amine (pKa ~10.76).

    • L-Lysine: Contains a four-carbon aliphatic side chain terminating in a primary amine (pKa ~10.53).

    • L-Arginine: Contains a three-carbon aliphatic side chain terminating in a highly basic guanidinium group (pKa ~12.48).

    The subtle differences in methylene group count (steric bulk) and terminal charge distribution (localized primary amine vs. delocalized guanidinium) dictate the thermodynamics of binding, specifically the formation of hydrogen bonds, van der Waals contacts, and cation- π interactions within receptor pockets.

    Target-Specific Binding Affinity Profiles

    To objectively evaluate 2,5-Diammoniopentanoate, we compare its binding metrics across three distinct molecular environments: a mammalian membrane transporter, a bacterial periplasmic binding protein, and electrostatic nucleic acid interactions.

    Profile A: Mammalian Cationic Amino Acid Transporter 1 (CAT-1 / SLC7A1)

    CAT-1 is a high-affinity, low-capacity permease responsible for the cellular uptake of cationic amino acids [1]. Recent cryo-electron microscopy (cryo-EM) structures reveal that CAT-1 specifically recognizes the side-chain amino group of ornithine via residue S347 on transmembrane helix 8 (TM8), capturing the transporter in an inward-facing occluded conformation [2]. The ornithine backbone amino group forms a cation- π interaction with Y257, while its carboxyl group forms hydrophilic interactions with S44, G47, and S343 [2].

    Table 1: Transport Kinetics ( Km​ ) for Mouse CAT-1 (Slc7a1) [1] | Substrate | Apparent Km​ (mM) | Affinity Rank | | :--- | :--- | :--- | | L-Lysine | ~0.073 | High | | L-Arginine | ~0.077 | High | | L-Ornithine (2,5-Diammoniopentanoate) | ~0.105 | Moderate-High |

    Data indicates that while CAT-1 efficiently transports all three, the slightly shorter chain of ornithine results in a marginally higher Km​ (lower affinity) compared to lysine and arginine.

    CAT1_Pathway Extracellular Extracellular Space (Orn, Arg, Lys) CAT1 CAT-1 Transporter (SLC7A1) Extracellular->CAT1 Influx Intracellular Intracellular Pool (Cationic Amino Acids) CAT1->Intracellular Translocation UreaCycle Urea Cycle (Arginase) Intracellular->UreaCycle Arg to Orn Polyamines Polyamine Synthesis (ODC) Intracellular->Polyamines Orn to Putrescine

    Fig 1: CAT-1 mediated cellular uptake and downstream metabolic fate of cationic amino acids.

    Profile B: Bacterial LAO-Binding Protein (ArgT)

    The periplasmic Lysine-Arginine-Ornithine (LAO) binding protein (e.g., ArgT in Salmonella typhimurium) serves as the primary receptor for the ABC transporter system HisJQMP.

    Table 2: Dissociation Constants ( Kd​ ) for S. typhimurium LAO Protein [3] | Ligand | Kd​ (nM) | Structural Driver | | :--- | :--- | :--- | | L-Arginine | 14 | Extensive H-bonding via guanidinium | | L-Lysine | 15 | Optimal van der Waals contacts (4 carbons) | | L-Ornithine | 29 | Sub-optimal van der Waals (3 carbons) |

    The twofold decrease in affinity for ornithine compared to lysine is driven by enthalpy; the missing methylene group reduces the number of optimal protein-ligand contacts within the binding cleft.

    Profile C: Nonspecific Electrostatic Binding (Nucleic Acids)

    When evaluating peptide-oligonucleotide conjugates, the basicity of the amino acid dictates the stabilization of the DNA duplex. Melting temperature ( Tm​ ) analysis demonstrates that the free energy of binding is predominantly driven by electrostatic interactions [4].

    Table 3: Duplex Stabilization per Cationic Residue [4] | Amino Acid Residue | ΔTm​ Increase per Residue (°C) | | :--- | :--- | | Arginine | ~0.9 | | Ornithine | ~0.8 | | Lysine | ~0.7 |

    Interestingly, α -linked ornithine provides slightly better stabilization than lysine, likely because its shorter side chain restricts conformational entropy, pre-organizing the primary amine for optimal electrostatic interaction with the phosphate backbone.

    Self-Validating Experimental Methodologies

    To accurately reproduce these binding affinities, researchers must utilize assays that isolate the specific thermodynamic or kinetic parameters of interest. Below are field-proven protocols designed with internal validation mechanisms.

    Protocol 1: Isothermal Titration Calorimetry (ITC) for Kd​ Determination

    Objective: Determine the exact thermodynamic profile ( ΔH , ΔS , Kd​ ) of 2,5-Diammoniopentanoate binding to purified LAO protein. Causality: ITC is chosen over surface plasmon resonance (SPR) because it directly measures the heat exchanged during the binding event. This allows researchers to distinguish whether the lower affinity of ornithine (compared to arginine) is an enthalpic penalty (loss of hydrogen bonds) or an entropic penalty (conformational freedom).

    Step-by-Step Workflow:

    • Sample Preparation: Dialyze purified LAO protein (50 µM) extensively against ITC buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Dissolve L-Ornithine to 500 µM in the exact same dialysis buffer to prevent heat of mixing artifacts.

    • Degassing: Degas both solutions at 25°C for 10 minutes to prevent bubble formation, which causes erratic baseline spikes.

    • Titration Execution: Load the protein into the sample cell and the ornithine into the syringe. Perform 20 injections of 2 µL each at 120-second intervals.

    • Self-Validation Step (Blank Subtraction): Perform a control titration injecting ornithine into the buffer alone. Validation: If the integrated heat of the blank exceeds 10% of the protein titration heat, the buffer matching failed, and the data must be discarded.

    • Data Integration: Subtract the blank heat from the raw titration data. Fit the isotherm to a one-site binding model to extract n (stoichiometry), Kd​ , and ΔH .

    ITC_Workflow Prep 1. Dialysis & Matching (Protein & Ligand) Degas 2. Degassing (Prevent micro-bubbles) Prep->Degas Titration 3. Stepwise Titration (Ornithine into LAO) Degas->Titration Validation 4. Blank Subtraction (Ligand into Buffer) Titration->Validation Integration 5. Isotherm Fitting (Derive Kd, ΔH, ΔS) Validation->Integration

    Fig 2: Self-validating Isothermal Titration Calorimetry (ITC) experimental workflow.

    Protocol 2: In Vitro Proteoliposome Transport Assay for CAT-1 Km​

    Objective: Measure the transport kinetics ( Km​ ) of ornithine via CAT-1. Causality: Measuring Km​ in live cells is confounded by rapid intracellular metabolism (e.g., ornithine decarboxylase converting ornithine to putrescine). Reconstituting purified CAT-1 into synthetic liposomes isolates the transport event, ensuring the measured Km​ strictly reflects transporter affinity.

    Step-by-Step Workflow:

    • Reconstitution: Solubilize purified CAT-1 in n-Dodecyl- β -D-maltoside (DDM) and mix with pre-formed unilamellar liposomes (phosphatidylcholine/cholesterol). Remove detergent using Bio-Beads to form proteoliposomes.

    • Uptake Assay: Incubate proteoliposomes in transport buffer containing varying concentrations of [3H] -L-Ornithine (10 µM to 1 mM) for 30 seconds (initial linear rate phase).

    • Termination & Filtration: Stop the reaction by adding 10 volumes of ice-cold transport buffer. Rapidly filter through 0.22 µm nitrocellulose membranes and wash three times to remove extracellular radioligand.

    • Self-Validation Step (Competitive Inhibition): Run a parallel assay using 100 µM [3H] -L-Ornithine spiked with 10 mM unlabeled L-Arginine. Validation: If the unlabeled arginine fails to reduce the radioactive signal to near-background levels, the liposomes are leaky, or the radioligand is binding non-specifically to the lipid bilayer rather than being transported.

    • Quantification: Measure retained radioactivity via liquid scintillation counting. Plot initial velocity ( v ) vs. substrate concentration ( [S] ) and fit to the Michaelis-Menten equation to determine Km​ .

    References

    • UniProt Consortium. "Slc7a1 - High affinity cationic amino acid transporter 1 - Mus musculus (Mouse)." UniProtKB. Available at:[Link]

    • Zhao, Y., et al. "Structural insights into cationic amino acid transport and viral receptor engagement by CAT1." Nature Communications (2024). Available at:[Link]

    • Brautigam, C. A., et al. "Biophysical insights into a highly selective l-arginine-binding lipoprotein of a pathogenic treponeme." Protein Science (2018). Available at:[Link]

    • Wei, Z., et al. "Synthesis and hybridization analysis of a small library of peptide-oligonucleotide conjugates." Nucleic Acids Research (1998). Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2,5-Diammoniopentanoate

    Comprehensive Safety & Operational Guide: Handling 2,5-Diammoniopentanoate As a Senior Application Scientist, I frequently consult with research teams on optimizing both the safety and efficacy of their biochemical assay...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety & Operational Guide: Handling 2,5-Diammoniopentanoate

    As a Senior Application Scientist, I frequently consult with research teams on optimizing both the safety and efficacy of their biochemical assays. 2,5-Diammoniopentanoate—the zwitterionic or protonated form of L-ornithine (often handled as a monohydrochloride salt)—is a non-proteinogenic amino acid that serves as a critical metabolic hub[1]. In vivo, it is the foundational substrate of the hepatic urea cycle, reacting with carbamoyl phosphate via the enzyme ornithine transcarbamylase to form citrulline, thereby detoxifying ammonia into excretable urea[2][3]. Beyond the urea cycle, it is a vital precursor for polyamine synthesis (e.g., putrescine, spermidine), which regulates cell proliferation, DNA stability, and tissue repair[1][4].

    Recently, ornithine-derived compounds have gained traction as multi-targeting ligands in structure-based drug design and cosmeceuticals[5]. While 2,5-diammoniopentanoate is fundamentally a physiological metabolite and is generally recognized as having low acute toxicity, handling its purified, crystalline powder in a laboratory setting introduces specific physical hazards. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) utilization, and disposal of this compound.

    Hazard Assessment & Mechanistic Causality

    To build a robust safety protocol, we must first understand the causality of the hazards. Why does a physiological molecule require strict handling procedures?

    • Particulate & Inhalation Hazard: In its dry, crystalline form, 2,5-diammoniopentanoate is prone to electrostatic charging, leading to fine dust generation during weighing and transfer[6][7]. Inhalation of these particulates can cause mechanical irritation of the respiratory tract[8].

    • Hygroscopic Irritation: The hydrochloride salt is hygroscopic. If the dust settles on the mucous membranes of the eyes or the respiratory tract, it rapidly draws local moisture, causing localized osmotic stress and irritation. Consequently, regulatory classifications often categorize it as a Category 2A Eye Irritant (H319: Causes serious eye irritation)[9].

    Personal Protective Equipment (PPE) Matrix

    A self-validating safety system relies on redundancy. The following table summarizes the quantitative and qualitative PPE requirements based on operational scale.

    PPE CategoryAnalytical Scale (< 10 g)Preparative/Bulk Scale (> 10 g)Mechanistic Rationale
    Hand Protection Nitrile gloves (EN 374 compliant)Double-gloving (Nitrile, EN 374)Prevents dermal moisture from solubilizing the powder directly on the skin[10].
    Eye Protection Safety glasses with side shieldsSnug-fitting chemical safety gogglesProtects against airborne dust settling into the ocular fluid, preventing H319 eye irritation[6][9].
    Respiratory Not required if using a fume hoodP1 Particulate Filter / Dust Mask (EN 143)Filters at least 80% of airborne particles; prevents mechanical irritation of the respiratory tract[7][10].
    Body Protection Standard laboratory coatTyvek sleeves or dedicated lab coatPrevents accumulation of electrostatic dust on personal clothing[6].

    Operational Workflow & Handling Protocol

    Do not merely execute steps; verify them. This methodology ensures that every action validates the safety of the next.

    Step 1: Environmental Preparation

    • Action: Ensure the workspace is within a well-ventilated area, preferably a localized exhaust ventilation (LEV) system or a chemical fume hood[6][7].

    • Validation: Check the airflow monitor on the fume hood to confirm a face velocity of 0.4–0.6 m/s before opening the chemical container.

    Step 2: PPE Donning

    • Action: Equip the PPE outlined in the matrix above.

    • Validation: Perform a visual check of glove integrity and ensure safety glasses are seated flush against the brow.

    Step 3: Weighing and Transfer

    • Action: Use an anti-static weigh boat. Dispense the 2,5-diammoniopentanoate slowly using a grounded stainless steel spatula to minimize aerosolization[7][8].

    • Validation: Observe the powder during transfer. If significant "fly-away" (electrostatic repulsion) is noted, pause and allow the local exhaust to clear the micro-dust before proceeding.

    Step 4: Formulation

    • Action: Dissolve the powder in the target aqueous buffer (e.g., PBS or cell culture media). Keep the primary container tightly closed when not in active use[6][11].

    • Validation: Ensure complete dissolution visually before removing the solution from the ventilated enclosure.

    Visualizing the Safety Workflow

    The following diagram illustrates the logical progression of handling and spill response.

    G Start Initiate Handling Protocol 2,5-Diammoniopentanoate PPE Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Weigh Weighing & Transfer (Use Ventilated Enclosure) PPE->Weigh Spill Spill Occurred? Weigh->Spill Cleanup Mechanically Collect (Avoid Dust Formation) Spill->Cleanup Yes Process Aqueous Formulation / In Vitro Experimentation Spill->Process No Dispose Aqueous Waste Disposal (Comply with Local Regs) Cleanup->Dispose Process->Dispose

    Workflow for the safe handling, spill response, and disposal of 2,5-Diammoniopentanoate.

    Disposal & Environmental Logistics

    Proper disposal is critical to maintaining laboratory hygiene and environmental compliance.

    Spill Response Plan:

    • Containment: If a dry spill occurs, do not use compressed air or dry sweeping, as this will aerosolize the powder[7][10].

    • Collection: Mechanically collect the material using a damp paper towel or a dedicated HEPA-filtered vacuum[8][10].

    • Sanitization: Wipe down the area with warm water, as the compound is highly water-soluble.

    Routine Disposal Plan:

    • Solid Waste: Empty containers and contaminated solid waste (weigh boats, gloves) should be placed in an airtight container and disposed of as non-hazardous laboratory solid waste, in accordance with local regulations[6][8].

    • Aqueous Waste: Unused aqueous solutions of 2,5-diammoniopentanoate should not be released directly into the environment[11]. Collect aqueous waste in designated, clearly labeled carboys for processing by your institution's Environmental Health and Safety (EHS) department.

    References[10] Safety Data Sheet: L-(+)-2,5-diaminopentanoic acid monohydrochloride. Carl Roth. https://www.carlroth.com[9] Safety Data Sheet: L-Ornithine (hydrochloride). Cayman Chemical. https://www.caymanchem.com[6] SAFETY DATA SHEET: (S)-2,5-Diaminopentanoic Acid Monohydrochloride. TCI Chemicals. https://www.tcichemicals.com[7] SAFETY DATA SHEET: D-Ornithine hydrochloride. Fisher Scientific.https://www.fishersci.com[11] SAFETY DATA SHEET: D-(-)-2,5-Diaminopentanoic acid. Thermo Fisher Scientific. https://www.thermofisher.com[8] Material Safety Data Sheet: L-Ornithine Hydrochloride. Cole-Parmer. https://www.coleparmer.com[5] A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands. ResearchGate. https://www.researchgate.net[1] What is the mechanism of Ornithine? Patsnap Synapse. https://www.patsnap.com[4] Overview of Ornithine Metabolism. Creative Proteomics.https://www.creative-proteomics.com[2] Reprogramming of urea cycle in cancer: Mechanism. Ovid.https://www.ovid.com[3] Urea cycle. Wikipedia. https://en.wikipedia.org

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2,5-Diammoniopentanoate
    Reactant of Route 2
    2,5-Diammoniopentanoate
    © Copyright 2026 BenchChem. All Rights Reserved.